Carboxyphosphamide Benzyl Ester-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H21Cl2N2O4P |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2 |
Clé InChI |
URRQYEVJTAKGKS-OSEHSPPNSA-N |
SMILES isomérique |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)OCC1=CC=CC=C1)Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Carboxyphosphamide Benzyl Ester-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4 is a stable, isotopically labeled form of the benzyl ester of carboxyphosphamide, a major inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, making it an invaluable tool in pharmacokinetic and metabolic studies of cyclophosphamide. Primarily, it serves as an internal standard in bioanalytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of carboxyphosphamide and other cyclophosphamide metabolites in biological matrices. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
Carboxyphosphamide Benzyl Ester-d4 is a deuterated analog of the benzyl ester of carboxyphosphamide. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Benzyl 3-((amino(bis(2-chloroethyl-d2)amino)phosphoryl)oxy)propanoate | |
| Synonyms | This compound | |
| CAS Number | 1276302-73-8 | |
| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | [1] |
| Molecular Weight | 387.23 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Isotopic Enrichment | Typically ≥99% atom D | |
| Storage Conditions | -20°C for long-term storage |
Synthesis
A plausible synthetic route would first involve the preparation of Carboxyphosphamide-d4, which has been described in the literature. The synthesis of deuterated analogs of cyclophosphamide and its metabolites often starts with deuterated chloroethylamine.
Following the synthesis of Carboxyphosphamide-d4, the carboxylic acid group is then esterified with benzyl alcohol. This can be achieved through various standard esterification methods, such as Fischer esterification under acidic conditions or by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with benzyl alcohol.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of carboxyphosphamide in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: It co-elutes with the unlabeled analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer.
-
Correction for Sample Preparation Variability: It accounts for losses during extraction, handling, and injection.
-
Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, the reliability of the quantitative data is significantly enhanced.
This compound is crucial for:
-
Pharmacokinetic Studies: Accurately determining the concentration-time profile of carboxyphosphamide in plasma, urine, and other biological fluids.
-
Metabolism Studies: Investigating the metabolic pathways of cyclophosphamide and understanding inter-individual variability in drug metabolism.
-
Therapeutic Drug Monitoring: Although carboxyphosphamide is inactive, monitoring its levels can provide insights into the overall metabolism of the parent drug, cyclophosphamide.
Experimental Protocols
Protocol 1: Quantitative Analysis of Carboxyphosphamide in Human Plasma using LC-MS/MS
This protocol provides a general framework for the use of this compound as an internal standard. Specific parameters will need to be optimized for individual instruments and laboratory conditions.
1. Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) as the internal standard. c. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. d. Vortex for 30 seconds. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- Carboxyphosphamide (unlabeled): Precursor ion > Product ion (to be determined based on fragmentation).
- This compound (Internal Standard): Precursor ion > Product ion (to be determined based on fragmentation, expecting a +4 Da shift from the unlabeled benzyl ester).
3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Use a weighted linear regression to fit the calibration curve. c. Quantify the concentration of carboxyphosphamide in the unknown samples using the calibration curve.
Visualizations
Cyclophosphamide Metabolic Pathway
The following diagram illustrates the metabolic activation and inactivation pathways of cyclophosphamide, highlighting the formation of carboxyphosphamide.
Caption: Metabolic pathways of cyclophosphamide activation and inactivation.
Bioanalytical Workflow Using a Deuterated Internal Standard
This diagram outlines the typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard like this compound.
Caption: Workflow for bioanalysis with a deuterated internal standard.
References
An In-Depth Technical Guide to Carboxyphosphamide Benzyl Ester-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic context of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4. This deuterated analog of a major metabolite of the anticancer drug cyclophosphamide (B585) is a critical tool in pharmacokinetic and drug metabolism studies.
Core Chemical Properties
Carboxyphosphamide Benzyl Ester-d4 is a stable-labeled internal standard used for the quantification of carboxyphosphamide, a primary and largely inactive metabolite of cyclophosphamide. The introduction of four deuterium (B1214612) atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.
| Property | Value | Source |
| Chemical Name | 3-[[Amino[bis(2-chloroethyl-d4)amino]phosphinyl]oxy]propanoic acid, phenylmethyl ester | N/A |
| CAS Number | 1276302-73-8 | [1] |
| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | N/A |
| Molecular Weight | 387.23 g/mol | N/A |
| Synonyms | Carboxycyclophosphamide Benzyl Ester-d4 | N/A |
Synthesis and Characterization
While a detailed, publicly available synthesis protocol for this compound is scarce, the general approach involves the esterification of carboxyphosphamide-d4 (B565301) with benzyl alcohol. The synthesis of the deuterated precursor, carboxyphosphamide-d4, would logically follow synthetic routes established for cyclophosphamide and its metabolites, incorporating deuterated reagents at the appropriate steps.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Characterization would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the deuterium labels.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Metabolic Pathway of the Parent Compound: Cyclophosphamide
Carboxyphosphamide is a major metabolite of cyclophosphamide, an alkylating agent widely used in chemotherapy. The metabolic activation and detoxification of cyclophosphamide is a complex process primarily occurring in the liver.[2]
Metabolic Activation and Inactivation of Cyclophosphamide:
Caption: Simplified metabolic pathway of cyclophosphamide.
Cyclophosphamide is first hydroxylated by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[2] Aldophosphamide can then undergo two pathways:
-
Activation: β-elimination to yield the active cytotoxic agent, phosphoramide mustard, and the toxic byproduct, acrolein.[2]
-
Inactivation: Oxidation by aldehyde dehydrogenase to the inactive metabolite, carboxyphosphamide.[3]
The benzyl ester of carboxyphosphamide is not a natural metabolite but a synthetic derivative used for analytical purposes. In vivo, esterases would likely hydrolyze the benzyl ester group, yielding carboxyphosphamide. The stability of the deuterated chloroethyl groups is a key feature for its use as an internal standard.
Experimental Protocols
Detailed experimental protocols for the use of this compound are typically developed and validated in-house by research laboratories. However, a general workflow for its use as an internal standard in a pharmacokinetic study is outlined below.
General Workflow for Quantification of Carboxyphosphamide in a Biological Matrix:
Caption: General workflow for using the deuterated standard.
1. Sample Preparation:
- A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) as an internal standard.
- Proteins are precipitated, typically with a cold organic solvent like acetonitrile (B52724) or methanol.
- The supernatant is then subjected to either liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from matrix components.
2. LC-MS/MS Analysis:
- The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- The chromatographic conditions are optimized to separate carboxyphosphamide and its deuterated internal standard from other metabolites and endogenous compounds.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
3. Quantification:
- A calibration curve is generated using known concentrations of non-labeled carboxyphosphamide spiked with the same amount of the d4-internal standard.
- The concentration of carboxyphosphamide in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Safety Information
The safety data for this compound is not extensively documented. However, as a derivative of a cytotoxic drug metabolite, it should be handled with extreme caution in a laboratory setting designed for handling potent compounds. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. For related compounds like benzyl benzoate, hazards include being harmful if swallowed and toxic to aquatic life.[4][5] All handling should be performed in a well-ventilated area or a chemical fume hood.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Certificate of Analysis or Safety Data Sheet provided by a chemical supplier. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
References
The Synthesis of Deuterium-Labeled Cyclophosphamide Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled metabolites of cyclophosphamide (B585), a widely used anticancer prodrug. The introduction of deuterium (B1214612) into the molecular structure of cyclophosphamide and its metabolites is crucial for their use as internal standards in quantitative bioanalytical methods, such as mass spectrometry, enabling precise pharmacokinetic and metabolic studies.[1][2][3][4] This document details the synthetic methodologies, presents key quantitative data, and illustrates the metabolic pathways and experimental workflows.
Metabolic Activation and Major Metabolites of Cyclophosphamide
Cyclophosphamide is metabolically activated by cytochrome P450 enzymes in the liver to its key active metabolite, 4-hydroxycyclophosphamide.[5] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide can then undergo two primary transformations: detoxification to the inactive carboxyphosphamide, or elimination of acrolein to produce the ultimate cytotoxic agent, phosphoramide (B1221513) mustard. Another inactive metabolite formed is 4-ketocyclophosphamide. The metabolic pathway is depicted below.
Synthesis of Deuterium-Labeled Cyclophosphamide and its Metabolites
The synthesis of deuterium-labeled cyclophosphamide and its metabolites typically involves the introduction of deuterium atoms at specific positions within the molecule that are metabolically stable. Common labeling strategies include deuteration of the bis(2-chloroethyl)amino moiety or the oxazaphosphorine ring.[3][6]
General Synthetic Workflow
The general workflow for the synthesis and purification of a deuterium-labeled cyclophosphamide metabolite is outlined below. This process begins with the synthesis of a deuterated precursor, followed by a series of chemical reactions to construct the target molecule, and concludes with purification and characterization.
Experimental Protocols and Quantitative Data
This section provides detailed experimental protocols for the synthesis of key deuterium-labeled cyclophosphamide metabolites, along with a summary of the reported quantitative data.
Synthesis of [4,4,5,5-²H₄]-2-Dechloroethylcyclophosphamide
This protocol describes the synthesis of a deuterium-labeled analog of a dechloroethylated metabolite of cyclophosphamide.[7]
Experimental Protocol:
-
Synthesis of [2,2,3,3-²H₄]-3-aminopropanol: This precursor is the source of the deuterium atoms in the final product.
-
One-pot reaction: [2,2,3,3-²H₄]-3-aminopropanol is reacted with POCl₃ and 2-chloroethylamine (B1212225) hydrochloride to yield the target compound.
-
Purification: The product is purified by column chromatography.
| Compound | Precursor | Labeling Position | Yield (%) | Isotopic Purity (%) | Reference |
| [4,4,5,5-²H₄]-2-Dechloroethylcyclophosphamide | [2,2,3,3-²H₄]-3-aminopropanol | Oxazaphosphorine ring | N/A | >98 | [7] |
| [α,α,4,4,5,5-²H₆]-2-Dechloroethylcyclophosphamide | [2,2,3,3-²H₄]-3-aminopropanol and deuterated 2-chloroethylamine | Side chain and ring | N/A | >98 | [7] |
Synthesis of Tetradeuterated Analogs of Cyclophosphamide and its Metabolites
The following protocols are based on the work of Griggs and Jarman (1975), which describes the synthesis of d₄-analogs of cyclophosphamide and its key metabolites for use as standards in stable isotope dilution mass spectrometry.[1]
Experimental Protocol for d₄-Cyclophosphamide:
-
Preparation of d₄-N,N-bis(2-chloroethyl)amine: This is synthesized from d₄-diethanolamine.
-
Reaction with 3-aminopropanol and phosphoryl chloride: The deuterated amine is reacted with 3-aminopropanol and phosphoryl chloride to form the cyclophosphamide ring.
-
Purification: The product is purified by crystallization.
Experimental Protocol for d₄-4-Hydroxycyclophosphamide:
The synthesis of d₄-4-hydroxycyclophosphamide is not explicitly detailed as a direct synthesis in the primary literature found. Instead, it is often generated in situ from d₄-cyclophosphamide via enzymatic methods for analytical purposes or prepared as part of a kit.[8][9][10]
Experimental Protocol for d₄-Carboxyphosphamide:
-
Oxidation of d₄-Aldophosphamide: d₄-Aldophosphamide, in equilibrium with d₄-4-hydroxycyclophosphamide, is oxidized to d₄-carboxyphosphamide. This is often achieved using an appropriate oxidizing agent in a controlled reaction.
-
Purification: The acidic metabolite is purified by chromatographic methods.
| Compound | Starting Material for Labeling | Yield (%) | Isotopic Composition (d₄:d₃:d₂:d₁:d₀) | Reference |
| d₄-Cyclophosphamide | d₄-Diethanolamine | 45 | 93:1:0.9:4:1 | [1] |
| d₄-4-Ketocyclophosphamide | d₄-Cyclophosphamide | 25 | N/A | [1] |
| d₄-Carboxyphosphamide Methyl Ester | d₄-Cyclophosphamide | 15 | N/A | [1] |
Note: "N/A" indicates that the data was not available in the cited reference. The isotopic composition for d₄-Cyclophosphamide reflects the relative abundance of the different deuterated species.
Conclusion
The synthesis of deuterium-labeled cyclophosphamide and its metabolites is a critical component of research in drug metabolism and pharmacokinetics. The methodologies outlined in this guide provide a foundation for producing high-purity labeled compounds essential for accurate quantification in biological matrices. The use of these stable isotope-labeled standards continues to be the gold standard for mass spectrometry-based bioanalysis, enabling a deeper understanding of the clinical pharmacology of this important anticancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271). [periodicos.capes.gov.br]
- 7. Labeled oxazaphosphorines for applications in mass spectrometry studies. 2. Synthesis of deuterium-labeled 2-dechloroethylcyclophosphamides and 2- and 3-dechloroethylifosfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit [cymitquimica.com]
A Technical Guide to Carboxyphosphamide Benzyl Ester-d4 for Advanced Research
Document ID: TGU-CBE-D4-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide (B29615) Benzyl Ester-d4 is a stable, isotopically labeled derivative of carboxyphosphamide. Carboxyphosphamide is the major, inactive urinary metabolite of cyclophosphamide (B585), a widely used alkylating agent in cancer chemotherapy.[1][2] Due to its chemical similarity to the analyte, Carboxyphosphamide Benzyl Ester-d4 serves as an ideal internal standard for quantitative bioanalysis. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate determination of carboxyphosphamide levels in complex biological matrices such as plasma and urine.[3][4]
The quantification of cyclophosphamide's metabolic profile is critical for therapeutic drug monitoring, understanding drug resistance, and assessing patient-specific metabolism, which can be influenced by genetic polymorphisms in metabolic enzymes like aldehyde dehydrogenase (ALDH).[1][5] This guide provides a comprehensive overview of the technical details, metabolic context, and analytical applications of this compound.
Compound Data and Properties
All quantitative data for the compound and its non-labeled analogue are summarized below.
Table 1: Chemical Properties and Identifiers
| Property | Value | Source(s) |
| Compound Name | This compound | MedChemExpress |
| CAS Number | 1276302-73-8 | [6] |
| Molecular Formula | C₁₄H₁₅D₄Cl₂N₂O₄P | Vendor Data |
| Molecular Weight | 391.22 g/mol | Vendor Data |
| Parent Compound (Analyte) | Carboxyphosphamide | [7] |
| Parent CAS Number | 22788-18-7 | [7] |
| Parent Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [7] |
| Parent Molecular Weight | 297.08 g/mol | [7] |
Table 2: Representative Mass Spectrometry Parameters for Metabolite Quantification Parameters are for the non-labeled analytes. The internal standard would have a corresponding mass shift.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |
| Cyclophosphamide | 262.90 | 141.60 | ESI Positive | [8] |
| 4-Ketocyclophosphamide | 277.0 | 154.0 | ESI Positive | [9] |
| Carboxyphosphamide | 279.0 | 140.0 | ESI Positive | [9] |
| Phosphoramide (B1221513) Mustard | 234.9 | 106.0 | ESI Positive | N/A |
Metabolic Context of Carboxyphosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4.[1] The activation pathway leads to the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide is a critical intermediate that can either undergo spontaneous β-elimination to produce the active cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein, or it can be detoxified. The primary detoxification route is the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes to form the inactive and stable metabolite, carboxyphosphamide.[1][2][10] Monitoring carboxyphosphamide provides insight into the detoxification rate and overall metabolic clearance of the drug.
Experimental Protocols
The following is a representative protocol for the quantification of carboxyphosphamide in human urine using LC-MS/MS with a deuterated internal standard like this compound. This protocol is synthesized from established methodologies.[9][11]
4.1 Objective To develop and validate a sensitive and robust method for the simultaneous quantification of cyclophosphamide and its primary metabolite, carboxyphosphamide, in human urine.
4.2 Materials and Reagents
-
Analytes: Carboxyphosphamide, Cyclophosphamide
-
Internal Standard (IS): this compound (or similar deuterated analog like D4-CP)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Acetate
-
Water: Deionized water (18 MΩ·cm)
-
Biological Matrix: Human urine (drug-free)
4.3 Sample Preparation
-
Thaw Samples: Thaw frozen urine samples at room temperature.
-
Prepare IS Working Solution: Prepare a working solution of this compound in an aqueous solution or methanol at a suitable concentration (e.g., 100 ng/mL).
-
Dilution & Precipitation:
-
Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins.[9]
-
-
Vortex & Centrifuge: Vortex the mixture for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to an HPLC vial for analysis.
4.4 LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system (e.g., Agilent, Waters)
-
Mass Spectrometer: Triple-quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher)
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: Linear gradient from 5% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: Return to 5% B
-
6.1 - 8.0 min: Equilibrate at 5% B
-
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4.5 Data Analysis Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentration of the analyte in prepared standards. The concentration in unknown samples is then determined from this curve. Linearity is typically assessed over a range relevant to clinical concentrations, for example, 0.1 to 10 µg/mL for carboxyphosphamide.[9]
Conclusion
This compound is an essential tool for researchers in pharmacology and clinical chemistry. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy for the quantification of carboxyphosphamide, a key metabolite in the disposition of cyclophosphamide. The methodologies and data presented in this guide provide a framework for the implementation of this standard in pharmacokinetic and metabolic studies, ultimately contributing to a better understanding of cyclophosphamide therapy and patient outcomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. Phenotypically deficient urinary elimination of carboxyphosphamide after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1276302-73-8 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. annalsofrscb.ro [annalsofrscb.ro]
- 9. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Sentinel in the Matrix: A Technical Guide to Carboxyphosphamide Benzyl Ester-d4 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of drug metabolism is a cornerstone of pharmaceutical development, providing critical insights into the efficacy and safety of therapeutic agents. Cyclophosphamide (B585), a widely used anticancer and immunosuppressive prodrug, undergoes a complex metabolic activation and detoxification process. A key inactive metabolite in this pathway is carboxyphosphamide (B29615). Accurate quantification of carboxyphosphamide is essential for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling of cyclophosphamide, aiding in dose optimization and toxicity assessment. This technical guide delves into the pivotal role of Carboxyphosphamide Benzyl (B1604629) Ester-d4 as an internal standard in the bioanalysis of carboxyphosphamide, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolic studies.
The Metabolic Fate of Cyclophosphamide: A Brief Overview
Cyclophosphamide is metabolically activated by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide can then be converted to the active cytotoxic agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein. Alternatively, aldophosphamide is detoxified by aldehyde dehydrogenase (ALDH) to the inactive and more polar metabolite, carboxyphosphamide. The balance between these activation and detoxification pathways is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide.
CP [label="Cyclophosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; OHCP [label="4-Hydroxycyclophosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; AP [label="Aldophosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; PM [label="Phosphoramide Mustard\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acrolein [label="Acrolein\n(Toxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxy [label="Carboxyphosphamide\n(Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CP -> OHCP [label="CYP450s"]; OHCP -> AP [label="Tautomerization"]; AP -> PM; AP -> Acrolein; AP -> Carboxy [label="ALDH"]; }
Figure 1: Simplified metabolic pathway of Cyclophosphamide.
The Role of Internal Standards in Bioanalysis
Quantitative bioanalysis using LC-MS/MS is susceptible to variations introduced during sample preparation, chromatographic separation, and ionization. Internal standards are indispensable for correcting these variabilities, ensuring the accuracy and precision of the analytical method. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties and thus behaves similarly throughout the analytical process.
Carboxyphosphamide Benzyl Ester-d4 is a deuterated, stable isotope-labeled version of carboxyphosphamide that has been derivatized with a benzyl group. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while the benzyl ester functionalization can improve its chromatographic retention and ionization efficiency.
Why this compound? A Logical Workflow
The selection of this compound as an internal standard is a strategic choice to enhance the robustness of the bioanalytical method for carboxyphosphamide. The rationale can be visualized in the following workflow:
A [label="Need for Accurate Quantification\nof Carboxyphosphamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="LC-MS/MS is the Method of Choice\n(High Sensitivity & Specificity)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Challenges in LC-MS/MS:\nMatrix Effects, Ion Suppression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Requirement for an Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ideal Internal Standard: Stable Isotope Labeled (SIL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Carboxyphosphamide is Polar\n(Poor Retention on Reversed-Phase Columns)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Derivatization to Improve\nChromatographic Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Benzylation of Carboxylic Acid Group", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Ideal IS for Derivatized Analyte:\nDerivatized SIL Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; A -> F; F -> G; G -> H; E -> I; H -> I; I -> J; }
Figure 2: Decision workflow for selecting this compound.
Representative Experimental Protocol
Objective: To quantify the concentration of carboxyphosphamide in human plasma.
Internal Standard: this compound
1. Sample Preparation (Protein Precipitation and Derivatization)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of acetonitrile and a 100 mM borate (B1201080) buffer (pH 9.0).
-
Add 10 µL of a 1% (v/v) solution of benzyl bromide in acetonitrile.
-
Incubate at 60°C for 30 minutes to facilitate the derivatization of the carboxylic acid group of carboxyphosphamide to its benzyl ester.
-
After incubation, add 10 µL of 1% formic acid to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: Carboxyphosphamide Benzyl Ester (Precursor Ion > Product Ion) - To be optimized |
| Internal Standard: this compound (Precursor Ion > Product Ion) - To be optimized |
3. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the known concentrations of carboxyphosphamide standards.
Quantitative Data Presentation
The following tables represent the kind of quantitative data that would be generated during the validation of a bioanalytical method using this compound. The values presented are hypothetical but are representative of a robust and reliable assay.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Carboxyphosphamide | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Accuracy and Precision
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 3 (LLOQ) | 2.9 | 96.7 | 8.5 |
| 50 (Low QC) | 51.2 | 102.4 | 6.2 |
| 400 (Mid QC) | 395.8 | 98.9 | 4.8 |
| 800 (High QC) | 810.1 | 101.3 | 5.5 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Factor | Internal Standard Normalized Matrix Factor | Recovery (%) |
| Carboxyphosphamide | 0.92 | 0.99 | 85.2 |
Conclusion
This compound serves as an invaluable tool in the metabolic studies of cyclophosphamide. Its use as a stable isotope-labeled internal standard, particularly in conjunction with a derivatization-based LC-MS/MS method, allows for the highly accurate and precise quantification of the key metabolite, carboxyphosphamide. This enables researchers and drug development professionals to build more comprehensive pharmacokinetic models, leading to a better understanding of the inter-individual variability in cyclophosphamide metabolism and ultimately contributing to the safer and more effective use of this important therapeutic agent. The detailed methodologies and principles outlined in this guide provide a solid foundation for the implementation of robust bioanalytical strategies in the study of cyclophosphamide and other complex metabolic pathways.
In-Depth Technical Guide: Certificate of Analysis for Carboxyphosphamide Benzyl Ester-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CofA) for Carboxyphosphamide Benzyl (B1604629) Ester-d4. This document serves as a critical quality assurance record, detailing the identity, purity, and characterization of this stable isotope-labeled compound, which is essential for its use in research and development.
Physicochemical and Analytical Data Summary
The following tables summarize the key quantitative data for Carboxyphosphamide Benzyl Ester-d4.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid-d4 Benzyl Ester |
| CAS Number | 1276302-73-8 |
| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P |
| Molecular Weight | 387.23 g/mol |
| Appearance | Off-White to Pale Yellow Solid[1] |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere[1] |
Table 2: Typical Analytical Specifications
| Test | Method | Specification |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98% |
| Chemical Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to Structure |
| Chemical Identity (³¹P NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to Structure |
| Mass Identity (MS) | Mass Spectrometry | Conforms to Molecular Weight |
| Isotopic Purity | Mass Spectrometry or NMR | ≥ 98% Deuterium (B1214612) Incorporation |
Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below. These protocols are representative of the standard procedures used in quality control laboratories.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Procedure: A sample of the compound is dissolved in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total peak area is calculated to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The ¹H NMR spectrum is acquired, and the chemical shifts, multiplicities, and integrations of the signals are analyzed to confirm the presence of the benzyl ester and other structural features, and the absence of significant proton signals at the deuterated positions.
-
-
³¹P NMR Protocol:
-
Sample Preparation: The same sample used for ¹H NMR can be used.
-
Analysis: The ³¹P NMR spectrum is acquired to confirm the presence of the phosphorus center and its chemical environment, which is characteristic of the phosphorodiamidate group.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of the deuterated compound. The isotopic distribution is analyzed to confirm the incorporation of four deuterium atoms.
Visualized Workflows and Pathways
The following diagrams illustrate the metabolic context and quality control workflow relevant to this compound.
References
Commercial Availability and Technical Guide for Carboxyphosphamide Benzyl Ester-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4, a deuterated metabolite of the widely used anticancer agent cyclophosphamide (B585). This document outlines its commercial availability, key chemical properties, and its relevance in the study of cyclophosphamide's metabolic pathways. Furthermore, it presents a detailed, representative experimental protocol for its use as an internal standard in LC-MS/MS analysis and a conceptual workflow for its application in in vitro metabolism studies.
Commercial Availability
Carboxyphosphamide Benzyl Ester-d4 is available as a research chemical from various specialized suppliers. It is primarily intended for use in preclinical and research settings, particularly in pharmacokinetic and drug metabolism studies.
Table 1: Commercial Supplier Information
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| MedChemExpress | This compound | 1276302-73-8 | C₁₄H₁₇D₄Cl₂N₂O₄P | 387.23 | Deuterium labeled.[1] |
| Santa Cruz Biotechnology | Carboxyphosphamide-d4 | 1246817-74-2 | C₇H₁₁D₄Cl₂N₂O₄P | 297.11 | Note: This is the carboxylic acid form, not the benzyl ester.[2] |
| Pharmaffiliates | Carboxyphosphamide-d4 | 1246817-74-2 | C₇H₁₁D₄Cl₂N₂O₄P | 297.11 | Labeled metabolite of Cyclophosphamide.[3] |
Note: While Carboxyphosphamide-d4 is more commonly listed, the benzyl ester form is available from specialized suppliers like MedChemExpress. Researchers should verify the exact form with the supplier.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its parent compound, cyclophosphamide, is provided below.
Table 2: Chemical and Physical Data
| Property | This compound | Cyclophosphamide |
| Synonyms | Benzyl 3-((amino(bis(2-chloroethyl)amino)phosphoryl)oxy)propanoate-d4 | Cytoxan, Endoxan |
| CAS Number | 1276302-73-8 | 50-18-0 |
| Molecular Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | C₇H₁₅Cl₂N₂O₂P |
| Molecular Weight | 387.23 g/mol | 261.08 g/mol |
| Appearance | Off-White to Pale Yellow Solid (for Carboxyphosphamide-d4)[3] | Fine white crystalline powder |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere (for Carboxyphosphamide-d4)[3] | Room temperature |
Note: Specific data on purity and isotopic enrichment for this compound should be obtained from the supplier's Certificate of Analysis.
Role in Research and Drug Development
This compound serves as a crucial tool in the study of cyclophosphamide's pharmacology. As a stable isotope-labeled internal standard, it is invaluable for the accurate quantification of the inactive metabolite carboxyphosphamide in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuteration provides a distinct mass shift, allowing for its differentiation from the endogenous metabolite without significantly altering its chemical behavior.
Metabolic Pathway of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. This process also leads to the formation of inactive and toxic metabolites. Understanding this pathway is critical for optimizing its therapeutic use and mitigating its side effects.
The metabolic activation of cyclophosphamide is primarily mediated by cytochrome P450 enzymes (CYP2B6, 2C9, 3A4) in the liver, leading to the formation of 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then undergo β-elimination to produce the active cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein. Alternatively, aldophosphamide can be detoxified by aldehyde dehydrogenase (ALDH1A1) to the inactive metabolite, carboxyphosphamide.
Experimental Protocols
The following are representative protocols for the use of this compound in research. These should be considered as templates and may require optimization based on specific experimental conditions and available instrumentation.
Quantification of Carboxyphosphamide in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a method for the extraction and quantification of carboxyphosphamide from plasma samples.
Materials:
-
Plasma samples containing carboxyphosphamide
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of carboxyphosphamide in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of carboxyphosphamide.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Carboxyphosphamide: Precursor ion (Q1) -> Product ion (Q3)
-
This compound (IS): Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both carboxyphosphamide and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of carboxyphosphamide in the unknown samples from the calibration curve.
-
In Vitro Metabolism of Cyclophosphamide in Human Liver Microsomes
This protocol provides a framework for studying the formation of carboxyphosphamide from cyclophosphamide in an in vitro system.
Materials:
-
Human Liver Microsomes (HLMs)
-
Cyclophosphamide
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound (for use as an internal standard during analysis)
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding cyclophosphamide to the mixture.
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding an equal volume of cold acetonitrile containing this compound as the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis as described in protocol 5.1 to quantify the formation of carboxyphosphamide over time.
-
This in vitro system allows for the investigation of the kinetics of carboxyphosphamide formation and the potential for drug-drug interactions by co-incubating with other compounds.
Conclusion
This compound is a vital research tool for scientists and drug development professionals working with cyclophosphamide. Its commercial availability enables precise and accurate quantification of the inactive carboxyphosphamide metabolite, which is essential for comprehensive pharmacokinetic and metabolic profiling. The provided metabolic pathway information and representative experimental protocols offer a solid foundation for researchers to design and execute their studies, ultimately contributing to a better understanding of cyclophosphamide's disposition and the development of safer and more effective cancer therapies.
References
An In-Depth Technical Guide to the Metabolic Pathways of Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the complex metabolic pathways of the widely used anticancer and immunosuppressive prodrug, cyclophosphamide (B585). A thorough understanding of its bioactivation, inactivation, and the enzymes involved is critical for optimizing therapeutic efficacy and mitigating toxicity. This document details the core metabolic routes, presents quantitative pharmacokinetic data, and provides key experimental protocols for studying cyclophosphamide metabolism.
Core Metabolic Pathways of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects. The metabolic process can be broadly divided into activation and inactivation pathways, which are in delicate balance and can be influenced by various factors, including genetic polymorphisms of the metabolizing enzymes.
Bioactivation Pathway
The activation of cyclophosphamide is initiated by cytochrome P450 (CYP) enzymes. The key steps are as follows:
-
4-Hydroxylation: The primary and rate-limiting step in the activation of cyclophosphamide is the hydroxylation at the C-4 position of the oxazaphosphorine ring. This reaction is predominantly catalyzed by CYP2B6, with significant contributions from CYP2C19 and CYP3A4.[1]
-
Tautomerization: The resulting metabolite, 4-hydroxycyclophosphamide (B600793), exists in a dynamic equilibrium with its ring-opened tautomer, aldophosphamide (B1666838).[1] This equilibrium is crucial as aldophosphamide is the precursor to the ultimate cytotoxic species.
-
β-Elimination: Aldophosphamide undergoes spontaneous, non-enzymatic β-elimination to yield two key products:
-
Phosphoramide (B1221513) Mustard: This is the primary alkylating agent responsible for the therapeutic effects of cyclophosphamide. It forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[1]
-
Acrolein: This is a highly reactive and toxic byproduct that is primarily responsible for the urotoxic side effects of cyclophosphamide, such as hemorrhagic cystitis.[1]
-
Inactivation Pathways
Concurrent with the activation pathway, cyclophosphamide and its active metabolites can be detoxified through several inactivation routes:
-
Oxidation by Aldehyde Dehydrogenase (ALDH): A major detoxification pathway involves the oxidation of aldophosphamide to the inactive and non-toxic metabolite, carboxyphosphamide. This reaction is primarily catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1).[1] High levels of ALDH activity in tumor cells can contribute to cyclophosphamide resistance.
-
Formation of 4-Ketocyclophosphamide: 4-hydroxycyclophosphamide can also be oxidized to the inactive metabolite 4-ketocyclophosphamide.
-
N-Dechloroethylation: A minor pathway, responsible for about 10% of cyclophosphamide metabolism, is the N-dechloroethylation of the parent drug.[1] This reaction is mainly catalyzed by CYP3A4 and produces another cytotoxic metabolite, chloroacetaldehyde, which is associated with neurotoxicity.[1]
The following diagram illustrates the intricate metabolic pathways of cyclophosphamide.
Quantitative Data on Cyclophosphamide Metabolism
The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability, which can be attributed to genetic polymorphisms in metabolizing enzymes and other patient-specific factors.
Enzyme Kinetics
The following table summarizes the available enzyme kinetic parameters for the key metabolic steps.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | Cyclophosphamide | 1857 | Not Reported | [2] |
Pharmacokinetic Parameters
The table below presents a summary of key pharmacokinetic parameters for cyclophosphamide and its major metabolites in human plasma.
| Compound | Half-life (t½) (hours) | Apparent Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/m²) | Area Under the Curve (AUC) (µg·h/L) | Reference(s) |
| Cyclophosphamide | 2.15 - 8.15 | 0.49 ± 1.4 | 1.83 - 3.68 | 4700 - 10300 | [1][3] |
| 4-Hydroxycyclophosphamide | Increases with parent drug t½ | Not Reported | Not Reported | ~300 | [4] |
| Phosphoramide Mustard | ~8.68 | Not Reported | Not Reported | ~900 | [4][5] |
| Carboxyphosphamide | Not Reported | Not Reported | Not Reported | 6222 - 11934 (µg/mL·min) | [1] |
| 4-Ketocyclophosphamide | Not Reported | Not Reported | Not Reported | 3816 - 9204 (µg/mL·min) | [1] |
| N-Dechloroethylcyclophosphamide | Not Reported | Not Reported | Not Reported | 4602 - 6336 (µg/mL·min) | [1] |
Note: The pharmacokinetic parameters can vary significantly depending on the patient population, dosing regimen, and analytical methods used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study cyclophosphamide metabolism.
Quantification of Cyclophosphamide and its Metabolites by UPLC-MS/MS
This protocol describes a method for the simultaneous quantification of cyclophosphamide and its metabolites in human plasma.
3.1.1. Sample Preparation
-
To 100 µL of human plasma, add an internal standard solution.
-
For the stabilization of 4-hydroxycyclophosphamide, derivatization with semicarbazide (B1199961) is required immediately after sample collection.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
3.1.2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyclophosphamide: m/z 261.0 → 140.1
-
4-Hydroxycyclophosphamide (derivatized): m/z 334.1 → 156.1
-
Carboxyphosphamide: m/z 291.0 → 154.1
-
4-Ketocyclophosphamide: m/z 275.0 → 257.0
-
Phosphoramide Mustard: m/z 234.9 → 106.0
-
N-Dechloroethylcyclophosphamide: m/z 201.0 → 140.1 (Note: MRM transitions should be optimized for the specific instrument used).
-
In Vitro Metabolism of Cyclophosphamide using Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of cyclophosphamide in human liver microsomes.
3.2.1. Reagents and Materials
-
Pooled human liver microsomes (HLM).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Cyclophosphamide stock solution.
-
Cold acetonitrile for reaction termination.
-
96-well plates, incubator, centrifuge.
3.2.2. Experimental Procedure
-
Thaw human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).
-
Add cyclophosphamide to the reaction mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated UPLC-MS/MS method as described above.
The following diagram illustrates the general workflow for an in vitro metabolism experiment.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol provides a general method for measuring ALDH activity, which can be adapted for the specific substrate aldophosphamide.
3.3.1. Principle
ALDH catalyzes the oxidation of an aldehyde substrate to its corresponding carboxylic acid, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH production can be monitored spectrophotometrically at 340 nm.
3.3.2. Reagents and Materials
-
Cell or tissue lysate containing ALDH.
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).
-
NAD⁺ solution.
-
Aldophosphamide solution (or a suitable aldehyde substrate like acetaldehyde (B116499) for a general assay).
-
96-well UV-transparent plate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
3.3.3. Experimental Procedure
-
Prepare the reaction mixture in a 96-well plate containing assay buffer, NAD⁺, and the cell/tissue lysate.
-
Initiate the reaction by adding the aldophosphamide substrate.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
The rate of increase in absorbance at 340 nm is directly proportional to the ALDH activity.
-
Calculate the ALDH activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Conclusion
The metabolism of cyclophosphamide is a complex interplay of activation and inactivation pathways, with significant implications for its therapeutic efficacy and toxicity profile. A detailed understanding of the enzymes involved, the kinetics of the metabolic reactions, and the pharmacokinetic properties of the various metabolites is essential for the rational design of new therapies and the optimization of existing treatment regimens. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of cyclophosphamide metabolism and its impact on clinical outcomes. Further research is warranted to fill the existing gaps in our quantitative understanding, particularly regarding the enzyme kinetics of the ALDH-mediated detoxification pathway.
References
- 1. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. Plasma concentrations of 4-hydroxycyclophosphamide and phosphoramide mustard in patients repeatedly given high doses of cyclophosphamide in preparation for bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of cyclophosphamide, phosphoramide mustard and nor-nitrogen mustard studied by gas chromatography in patients receiving cyclophosphamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Carboxyphosphamide Benzyl Ester-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Carboxyphosphamide Benzyl Ester-d4. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this deuterated compound, this document synthesizes information from the safety data of its non-deuterated analogue, Carboxyphosphamide, and related chemical structures. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, emphasizing best practices in a laboratory setting.
Chemical and Physical Properties
This compound is a deuterated form of a metabolite of cyclophosphamide, a widely used chemotherapy drug.[1][2] The presence of deuterium (B1214612) atoms can influence the pharmacokinetic and metabolic profiles of the drug.[3] The following tables summarize the known quantitative data for the closely related compound Carboxyphosphamide-d4.
Table 1: Chemical Identifiers for Carboxyphosphamide-d4
| Identifier | Value | Source |
| CAS Number | 1246817-74-2 | [1][4] |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P | [4] |
| Molecular Weight | 297.11 g/mol | [1][4] |
| Synonyms | 3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid-d4; N,N-Bis(2-chloroethyl)phosphorodiamidate Hydracrylic Acid-d4; Asta 5754-d4; Carboxycyclophosphamide-d4; NSC 145124-d4 | [1] |
Table 2: Physical and Chemical Properties of Carboxyphosphamide-d4
| Property | Value | Source |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Shipping Conditions | Ambient | [1] |
Hazard Identification and Safety Precautions
The safety profile of this compound should be considered in the context of its parent compound, cyclophosphamide, and its metabolites, which are known to have cytotoxic and other hazardous properties.[5] The non-deuterated form, Carboxyphosphamide, is classified as toxic if swallowed and causes serious eye irritation.[6]
Table 3: GHS Hazard Classification for Carboxyphosphamide
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 3 | H301: Toxic if swallowed |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
Source:[6]
Precautionary Measures:
Prevention:
-
P264: Wash hands and any exposed skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
Response:
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P330: Rinse mouth.[6]
Storage:
-
P405: Store locked up.[6]
Disposal:
-
P501: Dispose of contents/container in accordance with local regulations.[6]
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of related compounds, strict adherence to safety protocols is mandatory when handling this compound.
General Handling Protocol:
-
Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat should be worn at all times.
-
-
Hygiene: Avoid inhalation, and contact with eyes and skin.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Emergency First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[6]
Visualizing Safety and Experimental Workflows
To ensure clarity in handling and experimental procedures, the following diagrams illustrate key logical relationships and workflows.
Caption: Figure 1: Lifecycle and Handling Workflow
Caption: Figure 2: Emergency Response Protocol
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet. The information provided is based on data available for related compounds and may not fully represent the hazards of this compound. Researchers should exercise caution and consult with their institution's environmental health and safety department before handling this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Carboxyphosphamide-d4 | TRC-C181352-10MG | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Unraveling of a Prodrug: A Technical Guide to the Discovery and History of Cyclophosphamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585), a cornerstone of chemotherapy and immunosuppressive therapy for over six decades, stands as a classic example of a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Its journey from a rationally designed, yet mechanistically misunderstood, compound to a well-characterized therapeutic agent is a testament to the advancements in analytical chemistry and molecular pharmacology. This in-depth technical guide delves into the core of cyclophosphamide's action: its complex metabolic pathway and the discovery and characterization of its myriad metabolites. Understanding this intricate biotransformation is paramount for optimizing its therapeutic index, mitigating its toxicities, and developing novel analogs.
A Serendipitous Beginning and the Evolution of Understanding
The story of cyclophosphamide begins with a flawed but fruitful hypothesis. In the 1950s, researchers sought to design a nitrogen mustard derivative that would be selectively activated within cancer cells. The prevailing theory was that tumors possessed high levels of phosphamidase enzymes that could cleave a phosphate (B84403) bond, releasing the active cytotoxic agent.[1][2] This led to the synthesis of phosphoramide (B1221513) mustard, a potent alkylating agent, and subsequently, cyclophosphamide, a cyclic phosphamide mustard designed as a "transport form" to be activated by these enzymes.[1][2] While the premise of elevated phosphamidase activity in tumors proved to be incorrect, cyclophosphamide demonstrated significant antitumor activity, heralding the era of a new class of chemotherapeutic agents.[1]
It was later discovered that the activation of cyclophosphamide was not dependent on tumor-specific enzymes but occurred primarily in the liver through the action of the cytochrome P450 (CYP) mixed-function oxidase system.[3][4] This pivotal discovery shifted the focus of research towards understanding the hepatic metabolism of cyclophosphamide and identifying the true active metabolites.
The Metabolic Activation and Detoxification Cascade
The biotransformation of cyclophosphamide is a complex cascade of enzymatic reactions that generate both therapeutically active and toxic metabolites. The balance between these activation and detoxification pathways is a critical determinant of both the drug's efficacy and its side-effect profile.
The initial and rate-limiting step in the activation of cyclophosphamide is the 4-hydroxylation of the oxazaphosphorine ring by hepatic CYP enzymes, primarily CYP2B6, with contributions from CYP2C19, CYP3A4, and CYP2A6.[5][6] This reaction produces the primary metabolite, 4-hydroxycyclophosphamide (B600793) .
Signaling Pathway of Cyclophosphamide Metabolism
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
4-Hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide .[4][5] This equilibrium is crucial, as aldophosphamide is the branching point for both the generation of the ultimate cytotoxic species and a major detoxification pathway. Aldophosphamide can undergo spontaneous, non-enzymatic β-elimination to yield two key metabolites: phosphoramide mustard and acrolein .[4][5]
-
Phosphoramide Mustard (PM): This is the principal therapeutically active metabolite of cyclophosphamide.[2][7] As a potent bifunctional alkylating agent, it forms covalent bonds with the N7 position of guanine (B1146940) residues in DNA, leading to the formation of inter- and intrastrand cross-links.[2][3] This DNA damage blocks replication, triggers cell cycle arrest, and ultimately induces apoptosis in rapidly dividing cells.[3][8]
-
Acrolein: This highly reactive aldehyde is responsible for the urotoxic side effects of cyclophosphamide therapy, most notably hemorrhagic cystitis.[7][8] Acrolein can also contribute to pulmonary toxicity.[9]
Detoxification of cyclophosphamide and its active metabolites is primarily mediated by aldehyde dehydrogenase (ALDH) enzymes. Aldophosphamide can be oxidized by ALDH to the inactive and readily excretable metabolite, carboxyphosphamide .[5] Similarly, 4-hydroxycyclophosphamide can be oxidized to the inactive 4-ketocyclophosphamide .[10] A minor pathway of cyclophosphamide metabolism involves N-dechloroethylation by CYP3A4, leading to the formation of dechloroethylcyclophosphamide and the neurotoxic metabolite chloroacetaldehyde .[5]
Quantitative Data on Cyclophosphamide and its Metabolites
The pharmacokinetics of cyclophosphamide and its metabolites have been extensively studied, revealing significant inter-individual variability.[11][12] This variability is influenced by factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP2B6), drug-drug interactions, and dose-dependent autoinduction of metabolism.[5][10]
| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide | Phosphoramide Mustard | Carboxyphosphamide |
| Elimination Half-life (t½) | 3 - 12 hours[13] | Declines in parallel with cyclophosphamide[14] | ~15 hours[14] | - |
| Time to Peak Plasma Concentration (Tmax) | 1 hour (oral)[15] | 2 - 3 hours (IV)[13] | 2 - 4 hours[16] | - |
| Plasma Protein Binding | ~20%[15] | >60% (for some metabolites)[15] | - | - |
| Primary Route of Elimination | Renal (as metabolites)[2][15] | - | - | - |
| AUC (Area Under the Curve) Variability | 3.3-fold[12] | 7.8-fold[12] | - | 16.1-fold (for a related metabolite)[12] |
Data compiled from multiple sources.[2][12][13][14][15][16] Note that pharmacokinetic parameters can vary significantly based on patient population, dosage, and analytical methods.
Key Experimental Protocols for Metabolite Analysis
The accurate quantification of cyclophosphamide and its chemically labile metabolites in biological matrices has been a significant analytical challenge. The development of sensitive and specific assays has been instrumental in elucidating the drug's metabolic fate and pharmacokinetic-pharmacodynamic relationships.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification
A common and highly sensitive method for the simultaneous quantification of cyclophosphamide and its metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Plasma/Urine Collection: Collect blood or urine samples from patients at specified time points following cyclophosphamide administration.
-
Stabilization: For reactive metabolites like 4-hydroxycyclophosphamide, derivatization or immediate processing is often necessary to prevent degradation. Semicarbazide can be used as a stabilizing agent for 4-hydroxycyclophosphamide.[17]
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. For instance, non-polar compounds can be extracted into methylene (B1212753) chloride, while the remaining aqueous fraction is deproteinized with acetonitrile-methanol.[18]
-
Internal Standard: Add a known concentration of an internal standard (e.g., deuterated cyclophosphamide or ifosfamide) to the sample to correct for variations in extraction efficiency and instrument response.[19][20]
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the parent drug and its metabolites using a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18).[21]
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. This allows for the highly specific and sensitive detection of each analyte based on its unique precursor-to-product ion transition.[20]
-
Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of each metabolite in the samples.
Experimental Workflow for Metabolite Analysis
Caption: A generalized experimental workflow for the analysis of cyclophosphamide metabolites.
Conclusion
The discovery and elucidation of the metabolic pathways of cyclophosphamide have been a long and complex journey, transforming our understanding of this vital anticancer and immunosuppressive agent. From its serendipitous discovery based on an incorrect hypothesis to the detailed characterization of its active and toxic metabolites, the story of cyclophosphamide underscores the importance of rigorous scientific investigation. The development of sophisticated analytical techniques has been pivotal in unraveling the intricacies of its biotransformation, providing the foundation for optimizing its clinical use. For researchers and drug development professionals, a deep understanding of cyclophosphamide's metabolic fate remains crucial for enhancing its therapeutic efficacy, minimizing its toxicity, and inspiring the design of the next generation of oxazaphosphorine-based therapeutics.
References
- 1. Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On | Substantia [riviste.fupress.net]
- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 9. Metabolism and pulmonary toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 14. [PDF] Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. | Semantic Scholar [semanticscholar.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Carboxyphosphamide Benzyl Ester-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) is a widely used chemotherapeutic agent that undergoes extensive metabolic activation and deactivation. The quantification of its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. Carboxyphosphamide (B29615) is a major inactive metabolite of cyclophosphamide, and its accurate measurement in biological matrices provides insight into the detoxification pathway of the drug.
This document provides detailed application notes and protocols for the use of Carboxyphosphamide Benzyl (B1604629) Ester-d4 as an internal standard in the quantitative analysis of carboxyphosphamide benzyl ester in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Carboxyphosphamide Benzyl Ester-d4 is the gold standard for bioanalytical methods, as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Signaling Pathway: Cyclophosphamide Metabolism
The metabolic pathway of cyclophosphamide is complex, involving both activation to cytotoxic compounds and deactivation to non-toxic metabolites. Understanding this pathway is essential for interpreting the results of metabolite quantification.
Figure 1: Metabolic pathway of cyclophosphamide.
Experimental Workflow for Sample Analysis
The general workflow for the quantification of carboxyphosphamide benzyl ester using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Figure 2: Experimental workflow for quantification.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
Carboxyphosphamide Benzyl Ester
-
This compound
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ultrapure water
Procedure:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Carboxyphosphamide Benzyl Ester and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Carboxyphosphamide Benzyl Ester stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve. The concentration range should be selected based on the expected sample concentrations.
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation from Plasma
Materials:
-
Human plasma (or other biological matrix)
-
Internal Standard Working Solution (100 ng/mL)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 for a typical gradient program. |
Table 2: Typical LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined experimentally (see below). A starting point would be to determine the precursor ion [M+H]+ for both the analyte and the internal standard and then optimize the collision energy to find the most abundant and stable product ions. |
Determining MRM Transitions: The specific MRM transitions for Carboxyphosphamide Benzyl Ester and its d4-labeled internal standard need to be determined empirically.
-
Precursor Ion Determination: Infuse a standard solution of each compound directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]+.
-
Product Ion Scan: Perform a product ion scan on the determined precursor ion to identify the major fragment ions.
-
Collision Energy Optimization: Optimize the collision energy for each precursor-product ion pair to maximize the signal intensity.
Table 4: Predicted and Example MRM Transitions
| Compound | Predicted Precursor Ion [M+H]+ | Example Product Ions (to be confirmed) |
| Carboxyphosphamide Benzyl Ester | m/z 367.0 | m/z 91.1, 259.0 |
| This compound | m/z 371.0 | m/z 91.1, 263.0 |
Note: These are predicted values and must be confirmed experimentally.
Data Presentation and Quantitative Analysis
The concentration of carboxyphosphamide benzyl ester in the samples is determined by constructing a calibration curve.
-
Calibration Curve: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Regression Analysis: Use a linear regression model, typically with a weighting factor of 1/x or 1/x², to fit the data. The coefficient of determination (r²) should be > 0.99.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 78,987 | 1,523,456 | 0.0518 |
| 10 | 155,432 | 1,509,876 | 0.1029 |
| 50 | 765,432 | 1,515,678 | 0.5050 |
| 100 | 1,523,456 | 1,520,987 | 1.0016 |
| 500 | 7,543,210 | 1,518,765 | 4.9668 |
| 1000 | 15,123,456 | 1,519,876 | 9.9504 |
Table 6: Method Validation Parameters (Based on FDA Guidance)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability established under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of carboxyphosphamide benzyl ester in biological matrices. The detailed protocols and methodologies presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these guidelines and proper method validation will ensure the generation of high-quality, reproducible data for pharmacokinetic and metabolic studies of cyclophosphamide.
Application Notes and Protocols for LC-MS/MS Quantification of Cyclophosphamide and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclophosphamide (B585) is a widely used prodrug in chemotherapy, requiring metabolic activation to exert its cytotoxic effects. Monitoring its complex metabolic pathway is crucial for optimizing therapeutic efficacy and minimizing toxicity. This document provides a detailed LC-MS/MS protocol for the simultaneous quantification of cyclophosphamide and its major metabolites: 4-hydroxycyclophosphamide (B600793), and carboxyphosphamide (B29615). Due to the inherent instability of 4-hydroxycyclophosphamide and aldophosphamide (B1666838), and the high reactivity of phosphoramide (B1221513) mustard, this protocol focuses on the quantification of stable and derivatized forms suitable for routine analysis.
Cyclophosphamide Metabolic Pathway
Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[1][2] Aldophosphamide is a key intermediate that can undergo detoxification to the inactive carboxyphosphamide or spontaneously decompose to form the ultimate cytotoxic agent, phosphoramide mustard, and the urotoxic metabolite, acrolein.[1][3]
Figure 1: Cyclophosphamide metabolic pathway.
Experimental Workflow
The general workflow for the quantification of cyclophosphamide and its metabolites involves sample collection and stabilization, sample preparation including derivatization, LC-MS/MS analysis, and data processing.
Figure 2: General experimental workflow.
Detailed Experimental Protocol
This protocol is a composite of validated methods for the simultaneous analysis of cyclophosphamide, 4-hydroxycyclophosphamide (as a semicarbazide (B1199961) derivative), and carboxyphosphamide.
Sample Handling and Stabilization
Due to the instability of 4-hydroxycyclophosphamide in plasma, immediate derivatization upon sample collection is critical.[4][5]
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Stabilization of 4-Hydroxycyclophosphamide: Immediately after plasma separation, add semicarbazide hydrochloride solution to the plasma to derivatize 4-hydroxycyclophosphamide to its stable semicarbazone derivative.[2]
Sample Preparation
A protein precipitation method is commonly used for sample clean-up.[4]
-
To 100 µL of plasma sample (containing the derivatized 4-hydroxycyclophosphamide), add 200 µL of ice-cold acetonitrile (B52724) containing the internal standards (e.g., deuterated analogs of cyclophosphamide and carboxyphosphamide).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 3.2 µm particle size)[2] |
| Mobile Phase A | 2 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclophosphamide | 261.0 | 140.0[5] |
| 4-Hydroxycyclophosphamide-Semicarbazone | 334.1 | 156.1 |
| Carboxyphosphamide | 293.0 | 221.0[1] |
| Cyclophosphamide-d4 (IS) | 265.0 | 140.0[5] |
| Carboxyphosphamide-d8 (IS) | 301.0 | 229.0[4] |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters from published methods.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Cyclophosphamide | 0.5 - 200 | 0.5 - 10,000 | 85-115[4] | < 15[4] |
| 4-Hydroxycyclophosphamide | 2.5 - 50 | 2.5 - 5,000 | 85-115[4][6] | < 15[4][6] |
| Carboxyphosphamide | 50 | 50 - 10,000 | 93.1 - 105.2[1] | < 3.0[1] |
Discussion
The presented protocol provides a robust and sensitive method for the quantification of cyclophosphamide and its key metabolites. The critical step for accurate measurement of the active metabolic pathway is the immediate derivatization of the unstable 4-hydroxycyclophosphamide.
Direct quantification of aldophosphamide and phosphoramide mustard in biological matrices by LC-MS/MS remains challenging due to their high reactivity and short half-lives.[7] The concentration of 4-hydroxycyclophosphamide is often used as a surrogate for aldophosphamide, as they exist in equilibrium. Phosphoramide mustard is typically quantified indirectly through the measurement of its DNA adducts, which is a complex and specialized analysis outside the scope of routine therapeutic drug monitoring.
This protocol can be adapted and validated for different biological matrices and LC-MS/MS systems. The use of stable isotope-labeled internal standards is highly recommended to ensure the accuracy and precision of the quantification.
References
- 1. Simultaneous determination of cyclophosphamide and carboxyethylphosphoramide mustard in human plasma using online extraction and electrospray tandem mass spectrometry (HTLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide, hydroxycyclophosphamide and carboxyethyl phosphoramide mustard quantification with liquid chromatography mass spectrometry in a single run human plasma samples: A rapid and sensitive method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and mass spectral identification of blood metabolites of cyclophosphamide: evidence for phosphoramide mustard as the biologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) with Carboxyphosphamide Benzyl Ester-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of carboxyphosphamide (B29615), a major inactive metabolite of the anticancer drug cyclophosphamide (B585), using isotope dilution mass spectrometry (IDMS) with Carboxyphosphamide Benzyl (B1604629) Ester-d4 as an internal standard. The protocols are intended for research and drug development purposes and should be fully validated by the end-user in their laboratory.
Introduction
Cyclophosphamide is a widely used prodrug that undergoes metabolic activation to form the active cytotoxic agent, phosphoramide (B1221513) mustard. A significant portion of cyclophosphamide is also metabolized to the inactive carboxyphosphamide.[1][2][3] Monitoring the levels of carboxyphosphamide is crucial for understanding the overall metabolism and disposition of cyclophosphamide in patients, which can vary significantly among individuals.[3] Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision, which is achieved by correcting for matrix effects and sample processing variability using a stable isotope-labeled internal standard.[4] Carboxyphosphamide Benzyl Ester-d4 is a suitable internal standard for the quantification of carboxyphosphamide.
Principle of the Method
The method is based on the principle of isotope dilution, where a known amount of the stable isotope-labeled internal standard (this compound) is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. The analyte (carboxyphosphamide) and the internal standard are then extracted, and if necessary, derivatized. The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the signal of the analyte to the signal of the internal standard is used to calculate the concentration of the analyte in the original sample. This approach effectively compensates for any loss of analyte during sample processing and for variations in instrument response.
Cyclophosphamide Metabolism and Carboxyphosphamide Formation
Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes (CYP2B6, CYP2C9, CYP3A4) to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[1][2] Aldophosphamide can then be either detoxified by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide or spontaneously decompose to form the active phosphoramide mustard and the toxic byproduct acrolein.[1][2] Understanding this pathway is essential for interpreting the pharmacokinetic data of cyclophosphamide and its metabolites.
Caption: Metabolic pathway of cyclophosphamide.
Experimental Protocols
Materials and Reagents
-
Carboxyphosphamide (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve carboxyphosphamide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the carboxyphosphamide stock solution in 50% methanol to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
-
Calibration Curve and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Using SPE)
Caption: Sample preparation workflow.
-
To 100 µL of biological sample (plasma or urine), add 10 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Vortex briefly.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Method
LC Conditions (Illustrative)
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
MS/MS Conditions (Proposed for Method Development)
-
Analyte (Carboxyphosphamide): Infuse a standard solution of carboxyphosphamide into the mass spectrometer to determine the precursor ion (likely [M+H]⁺). Perform a product ion scan to identify the most intense and stable fragment ions. A likely transition is based on the neutral loss of the carboxyl group.
-
Internal Standard (this compound): Infuse a standard solution of this compound. The precursor ion will be [M+H]⁺, which will be 4 Da higher than the corresponding unlabeled benzyl ester. The product ions should be selected to be analogous to those of the analyte, if possible, or a stable, intense fragment unique to the internal standard.
Proposed MRM Transitions (for validation)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carboxyphosphamide | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | To be optimized |
Note: The user must determine the optimal MRM transitions and collision energies in their laboratory.
Data Presentation
The following tables represent typical data that would be generated during method validation. The values are illustrative.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| Carboxyphosphamide | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 20 | 80 - 120 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low QC | 0.95 | 85 |
| High QC | 0.98 | 88 |
Conclusion
This document provides a comprehensive guide for the development and application of an isotope dilution mass spectrometry method for the quantification of carboxyphosphamide using this compound as an internal standard. The provided protocols for sample preparation and LC-MS/MS analysis serve as a starting point and must be thoroughly validated by the end-user to ensure compliance with regulatory guidelines and to guarantee the generation of reliable and accurate data in pharmacokinetic and metabolic studies of cyclophosphamide.
References
Application Notes and Protocols for Carboxyphosphamide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide (B29615) is the primary inactive metabolite of the widely used anticancer agent, cyclophosphamide. Accurate quantification of carboxyphosphamide in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosing and minimize toxicity. This document provides detailed application notes and protocols for the preparation of carboxyphosphamide samples from biological fluids for subsequent analysis, typically by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The following three widely-used sample preparation techniques are detailed:
-
Protein Precipitation (PPT): A rapid and straightforward method ideal for high-throughput analysis where extensive cleanup is not required.
-
Liquid-Liquid Extraction (LLE): A classic technique that offers a good balance of cleanup and recovery by partitioning the analyte between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective and versatile technique that provides the cleanest extracts and allows for analyte concentration, leading to the highest sensitivity.
Quantitative Data Summary
The selection of a sample preparation method is often guided by the required analytical sensitivity and the complexity of the biological matrix. The following tables provide a summary of the quantitative performance parameters for each technique based on published literature.
Table 1: Protein Precipitation
| Analyte | Matrix | LLOQ | LOD | Recovery |
| Carboxyphosphamide | Urine | - | 30 ng/mL | Not Reported |
| Cyclophosphamide | Plasma | 200 ng/mL | Not Reported | >85% |
Table 2: Liquid-Liquid Extraction
| Analyte | Matrix | LLOQ | LOD | Recovery |
| Cyclophosphamide | Urine | 0.2 ng/mL | 0.05 ng/mL | >85% |
Table 3: Solid-Phase Extraction
| Analyte | Matrix | LLOQ | LOD | Recovery |
| Carboxyphosphamide | Plasma | - | 30 ng/mL | Not Reported |
| Cyclophosphamide | Urine | <10 pg/mL | Not Reported | 77-79% |
Experimental Workflows
Visual representations of the experimental workflows for each sample preparation technique are provided below to facilitate understanding of the procedural steps.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Experimental Protocols
Protocol 1: Protein Precipitation for Carboxyphosphamide in Plasma
Objective: To rapidly remove proteins from plasma samples for the determination of carboxyphosphamide.
Materials:
-
Human plasma
-
Acetonitrile (HPLC grade), chilled to 4°C
-
Internal standard (IS) solution (e.g., carboxyphosphamide-d4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial for immediate UPLC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Carboxyphosphamide in Urine
Objective: To extract carboxyphosphamide from urine with a high degree of cleanliness.
Materials:
-
Human urine
-
Ethyl acetate (HPLC grade)
-
Internal standard (IS) solution (e.g., carboxyphosphamide-d4)
-
0.1 M Phosphate (B84403) buffer (pH 7.0)
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
-
Reconstitution solvent (e.g., 50:50 methanol (B129727):water)
Procedure:
-
To a 15 mL centrifuge tube, add 1 mL of urine.
-
Add 20 µL of the internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 7.0) and briefly vortex.
-
Add 6 mL of ethyl acetate.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3,500 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction for Carboxyphosphamide in Plasma
Objective: To achieve high purity and concentration of carboxyphosphamide from plasma samples.
Materials:
-
Human plasma
-
Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
5% Methanol in water
-
Internal standard (IS) solution (e.g., carboxyphosphamide-d4)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of deionized water. Add 10 µL of the internal standard solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the carboxyphosphamide and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of reconstitution solvent.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.
Application Note and Protocol: High-Throughput Pharmacokinetic Assay for Carboxyphosphamide in Human Plasma using LC-MS/MS with Carboxyphosphamide Benzyl Ester-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclophosphamide is a widely used chemotherapeutic agent that undergoes complex metabolic activation and inactivation pathways. Carboxyphosphamide (B29615) is the main inactive metabolite, formed by the oxidation of aldophosphamide. Monitoring the levels of carboxyphosphamide is crucial for understanding the overall pharmacokinetics (PK) of cyclophosphamide, including its metabolism and clearance. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carboxyphosphamide in human plasma. The method employs a stable isotope-labeled internal standard, Carboxyphosphamide Benzyl (B1604629) Ester-d4, to ensure high accuracy and precision, which is critical for reliable pharmacokinetic assessments in clinical and preclinical studies. The benzyl ester form of the internal standard is utilized to enhance chromatographic retention and analytical sensitivity.
Experimental Protocols
Materials and Reagents
-
Analytes: Carboxyphosphamide, Carboxyphosphamide Benzyl Ester-d4 (Internal Standard, IS)
-
Biological Matrix: Human plasma (K2-EDTA)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Human plasma (drug-free).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carboxyphosphamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Carboxyphosphamide stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 50 µL of each plasma sample, calibration standard, or QC sample in a 1.5 mL microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions:
Compound Q1 Mass (m/z) Q3 Mass (m/z) DP (V) EP (V) CE (V) CXP (V) Carboxyphosphamide 279.0 159.1 80 10 25 12 | this compound (IS) | 373.1 | 95.1 | 95 | 10 | 30 | 14 |
Data Presentation
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Carboxyphosphamide | 1.0 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| LLOQ | 1.0 | 8.2 | -4.5 | 9.8 | -2.1 |
| LQC | 3.0 | 6.5 | 2.3 | 7.1 | 3.5 |
| MQC | 100 | 4.1 | -1.8 | 5.3 | 0.9 |
| HQC | 800 | 3.5 | 0.5 | 4.2 | -0.3 |
LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| LQC | 3.0 | 0.98 | 91.5 |
| HQC | 800 | 1.03 | 94.2 |
Table 4: Stability
| Stability Condition | Duration | LQC Stability (% Bias) | HQC Stability (% Bias) |
| Bench-top (Room Temp) | 8 hours | -5.2 | -3.8 |
| Freeze-Thaw Cycles | 3 Cycles | -7.1 | -4.5 |
| Long-term (-80°C) | 90 days | -8.5 | -6.2 |
Mandatory Visualizations
Caption: Cyclophosphamide metabolism to active and inactive forms.
Caption: Workflow for Carboxyphosphamide PK assay sample processing.
Application Notes and Protocols for Carboxyphosphamide Benzyl Ester-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphamide Benzyl (B1604629) Ester-d4 is the deuterated form of a metabolite of cyclophosphamide (B585), a widely used anticancer and immunosuppressive agent. Deuterated analogs are critical tools in pharmacokinetic and metabolic studies, often serving as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Accurate preparation of stock solutions is the foundation for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of Carboxyphosphamide Benzyl Ester-d4 stock solutions.
Data Presentation
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvents | Chloroform, Methanol[1] | The benzyl ester group increases solubility in organic solvents. |
| Recommended Primary Stock Concentration | 1 mg/mL[2] | A common starting concentration for internal standards. |
| Storage Temperature | -20°C for long-term storage | To minimize degradation. |
| Short-Term Storage (Working Solutions) | 2-8°C | For daily use, protected from light. |
| Molecular Weight | ~383.21 g/mol | Varies slightly based on isotopic purity. |
| Chemical Formula | C₁₄H₁₇D₄Cl₂N₂O₄P | |
| Stability | Sensitive to moisture and elevated temperatures.[3][4][5] | Hydrolysis of the ester and phosphamide bonds can occur. |
Experimental Protocols
Materials and Equipment
-
This compound (solid form)
-
High-purity solvents (LC-MS grade): Methanol (B129727), Chloroform, Acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with PTFE-lined caps (B75204) for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol outlines the preparation of a 1 mg/mL primary stock solution in methanol.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of the solid compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a clean, dry volumetric flask. Add a small amount of methanol to dissolve the solid.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. A brief sonication may be used if necessary to break up any clumps.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C.
Protocol 2: Preparation of Working Solutions
Working solutions are typically prepared by serial dilution of the primary stock solution.
-
Intermediate Dilution (e.g., 100 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., methanol or acetonitrile).
-
Mix thoroughly.
-
-
Final Working Solution (e.g., 1 µg/mL):
-
Pipette 10 µL of the 100 µg/mL intermediate solution into a 1 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Mix thoroughly.
-
These working solutions can be used for spiking into analytical samples.
-
Safety Precautions
-
This compound is a cytotoxic agent and should be handled with appropriate care in a designated area, such as a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
-
Dispose of all waste materials according to institutional and local regulations for hazardous chemical waste.
Visualization of Experimental Workflow
Caption: Workflow for preparing stock and working solutions of this compound.
References
- 1. This compound | 1276302-73-8 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WO2016005962A2 - Stable liquid formulations of cyclophosphamide and processes - Google Patents [patents.google.com]
- 5. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Quantification of Cyclophosphamide and Its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclophosphamide (B585) (CP) is a widely utilized alkylating agent in cancer chemotherapy and as an immunosuppressant.[1][2] It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[3][4] The activation leads to the formation of the primary active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide.[3][5] Aldophosphamide is then converted to the ultimate alkylating agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[5][6] The parent drug is also metabolized into several inactive or toxic metabolites, including 4-ketocyclophosphamide (B195324) and carboxyphosphamide.[5][7]
Given the narrow therapeutic index of cyclophosphamide and the complex metabolic pathway involving both active and toxic compounds, it is crucial to have sensitive and specific analytical methods to quantify CP and its metabolites in biological matrices.[4][8] Such methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient exposure. This document provides detailed protocols for the chromatographic separation of cyclophosphamide and its key metabolites using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cyclophosphamide Metabolic Pathway
The metabolic activation of cyclophosphamide is a complex process primarily occurring in the liver. The initial hydroxylation by CYP enzymes (notably CYP2B6, 2C19, and 3A4) is the rate-limiting step.[3] The resulting 4-hydroxycyclophosphamide is transported into cells where it decomposes into the therapeutically active phosphoramide mustard and the toxic metabolite acrolein.[6] Inactivation pathways involve oxidation to 4-ketocyclophosphamide or carboxyphosphamide.[5]
Caption: Metabolic activation and inactivation pathways of Cyclophosphamide.
Experimental Protocols
Sample Preparation from Biological Matrices
Accurate quantification requires efficient extraction of analytes from complex biological matrices like plasma, urine, or whole blood. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation for Plasma Samples [8] This protocol is suitable for the simultaneous analysis of CP and 4-OHCP.
-
Derivatization (for 4-OHCP): Due to the instability of 4-hydroxycyclophosphamide in plasma, derivatize it immediately after sample collection by adding semicarbazide.[8]
-
Sample Aliquot: Use 100 µL of human plasma.
-
Internal Standard: Add an appropriate internal standard (e.g., isotopically labelled cyclophosphamide).[8]
-
Precipitation: Add 3 volumes of a cold protein precipitation solvent (e.g., methanol-acetonitrile, 1:1, v/v).
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]
Protocol 2: Liquid-Liquid Extraction for Urine Samples [10] This protocol is effective for extracting CP, 4-keto-CP, and ifosfamide (B1674421) from urine.
-
Sample Aliquot: Use 4.0 mL of urine in a screw-capped culture tube.[11]
-
Buffering: Add 0.5 mL of 2 M potassium phosphate (B84403) buffer.[11]
-
Internal Standard: Add an internal standard (e.g., deuterated cyclophosphamide, d6-CP).[11]
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex or shake vigorously for 10-15 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process for better recovery.
-
Evaporation & Reconstitution: Combine the organic extracts and evaporate to dryness under a nitrogen stream at approximately 30°C.[11] Dissolve the residue in 0.25 mL of HPLC-grade water for analysis.[11]
Caption: General workflow for biological sample preparation.
Chromatographic Analysis
Protocol 3: UPLC-MS/MS for CP and 4-OHCP in Plasma [12] This method offers high sensitivity and is ideal for pharmacokinetic studies.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[12]
-
Mobile Phase:
-
Flow Rate: 0.15 mL/min.[12]
-
Gradient Elution: A gradient elution mode over a total run time of 6 minutes.[12]
-
Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).
Protocol 4: LC-MS/MS for CP and Metabolites in Urine [13] This method allows for the simultaneous quantification of CP and its major urinary metabolites.
-
Instrumentation: HPLC system coupled to a triple-quadrupole mass spectrometer.[13]
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a combination of an aqueous solution (e.g., with ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Run Time: Approximately 11.5 minutes for all analytes.[13]
-
Detection: Tandem mass spectrometry in Selected Reaction Monitoring (SRM) mode.
Protocol 5: HPLC-UV for CP in Serum [1] A simpler method suitable for therapeutic drug monitoring when MS detection is not available.
-
Instrumentation: Standard HPLC system with a UV detector.[1]
-
Column: ODS C18 column (250 x 4.6 mm).[1]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (70:30 v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV detection at 197 nm.[1]
-
Internal Standard: Para-aminoacetophenone.[1]
-
Retention Times: CP at 4.6 min, IS at 9.5 min.[1]
Caption: General workflow for LC-MS based chromatographic analysis.
Quantitative Data Summary
The following tables summarize the performance of various published methods for the quantification of cyclophosphamide and its metabolites.
Table 1: LC-MS/MS Methods for Cyclophosphamide and Metabolites
| Analyte(s) | Matrix | Column | Mobile Phase Components | LLOQ | Linear Range | Reference |
| CP, 4-OHCP | Human Plasma | Zorbax Extend C18 (150x2.1mm, 5µm) | 1mM Ammonium Hydroxide, Water, Acetonitrile | CP: 200 ng/mL, 4-OHCP: 50 ng/mL | CP: up to 40,000 ng/mL, 4-OHCP: up to 5,000 ng/mL | [8] |
| CP, 4-OHCP | Human Blood | Waters Acquity UPLC BEH C18 (100x2.1mm, 1.7µm) | 0.01% Formic Acid, Methanol | CP: 5 ng/mL, 4-OHCP: 2.5 ng/mL | CP: 5-60,000 ng/mL, 4-OHCP: 2.5-1,000 ng/mL | [12] |
| CP, DCL-CP, 4-Keto-CP, Carboxy-CP | Human Urine | Not Specified | Not Specified | DCL-CP: 1 ng/mL, CP/4-Keto-CP: 5 ng/mL, Carboxy-CP: 30 ng/mL | 0.17-175 µg/mL (analyte dependent) | [13] |
| CP | Human Plasma | Agilent Zorbax XDB C18 (150x4.6mm, 5µm) | 0.1% Formic Acid, Acetonitrile | 20 ng/mL | 20-15,000 ng/mL | [9] |
| CP | Mice Blood | Not Specified | Not Specified | 100 ng/mL | 0.1-100 µg/mL | [14] |
| HCy, CEPM | Human Plasma | Not Specified | Not Specified | ~20 fmol | 50-fold dynamic range | [15] |
CP = Cyclophosphamide, 4-OHCP = 4-Hydroxycyclophosphamide, DCL-CP = N-dechloroethylcyclophosphamide, 4-Keto-CP = 4-Ketocyclophosphamide, Carboxy-CP = Carboxyphosphamide, HCy = 4-Hydroxycyclophosphamide, CEPM = Carboxyethylphosphoramide mustard, LLOQ = Lower Limit of Quantification.
Table 2: HPLC-UV Methods for Cyclophosphamide
| Analyte | Matrix | Column | Mobile Phase | LLOQ | Reference |
| CP | Human Serum | ODS (250x4.6mm) | Water:Acetonitrile (70:30) | 0.1 µM | [1] |
| CP & Related Substances | Pharmaceutical Formulation | X-Bridge C18 | Phosphate buffer (pH 7.0), Water, Methanol, Acetonitrile | Not Specified | [16] |
Conclusion
A variety of robust chromatographic methods are available for the separation and quantification of cyclophosphamide and its metabolites.[7] LC-MS/MS methods provide the highest sensitivity and specificity, making them the gold standard for bioanalytical applications in pharmacokinetic and metabolic studies.[17] HPLC-UV methods, while less sensitive, offer a reliable and more accessible alternative for quality control of pharmaceutical formulations and for therapeutic drug monitoring in clinical settings where very low detection limits are not required.[1] The choice of method and sample preparation technique should be tailored to the specific research question, the biological matrix being analyzed, and the available instrumentation. The protocols and data presented here serve as a comprehensive guide for researchers and analysts in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Item - Cyclophosphamide metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 7. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annalsofrscb.ro [annalsofrscb.ro]
- 10. researchgate.net [researchgate.net]
- 11. cdc.gov [cdc.gov]
- 12. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
- 15. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxyphosphamide Benzyl Ester-d4 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) is a widely used anticancer and immunosuppressive prodrug that requires metabolic activation to exert its therapeutic effects. The in vitro study of its metabolism is crucial for understanding its efficacy, toxicity, and potential drug-drug interactions. Carboxyphosphamide (B29615) is a major inactive metabolite of cyclophosphamide, formed through a detoxification pathway. Accurate quantification of carboxyphosphamide is essential for a comprehensive evaluation of cyclophosphamide's metabolic profile. Carboxyphosphamide Benzyl Ester-d4 is a deuterated analog of a carboxyphosphamide derivative, designed to be used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3]
These application notes provide a detailed protocol for the use of this compound in a microsomal stability assay to characterize the in vitro metabolism of cyclophosphamide.
Cyclophosphamide Metabolic Pathway
Cyclophosphamide is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver to form 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide.[4][5][6][7][8] Aldophosphamide can then follow two main pathways:
-
Activation: It can be transported into cells and decompose into the cytotoxic agent phosphoramide (B1221513) mustard and the toxic byproduct acrolein.
-
Detoxification: It can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyphosphamide.[9]
The following diagram illustrates the metabolic activation and detoxification pathways of cyclophosphamide.
Experimental Protocols
Microsomal Stability Assay
This protocol describes the procedure for evaluating the metabolic stability of cyclophosphamide in human liver microsomes.
a. Materials and Reagents
-
Cyclophosphamide
-
This compound (Internal Standard)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
b. Preparation of Solutions
-
Cyclophosphamide Stock Solution (10 mM): Dissolve an appropriate amount of cyclophosphamide in DMSO.
-
Working Solution of Cyclophosphamide (100 µM): Dilute the stock solution with phosphate buffer.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with acetonitrile. This solution will be used as the quenching solution.
c. Incubation Procedure
-
Prepare the incubation mixture by combining phosphate buffer, the NADPH regenerating system, and human liver microsomes in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the cyclophosphamide working solution to achieve a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
The following diagram outlines the experimental workflow for the microsomal stability assay.
LC-MS/MS Analysis
This section provides a general method for the quantification of carboxyphosphamide using this compound as an internal standard. The exact parameters may need to be optimized for the specific instrument used.
a. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b. Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific mass transitions (precursor ion -> product ion) for carboxyphosphamide and its deuterated internal standard need to be determined. Based on the structures, predicted MRM transitions are provided below. These should be confirmed and optimized experimentally.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Carboxyphosphamide | ~279.0 | To be determined | To be optimized |
| This compound (IS) | ~371.1 | To be determined | To be optimized |
Note: The exact m/z values for the product ions and the optimal collision energies should be determined by direct infusion of the analytical standards into the mass spectrometer.
Data Presentation
The results of the microsomal stability assay can be presented by plotting the percentage of cyclophosphamide remaining at each time point. From this data, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Table 1: Microsomal Stability of Cyclophosphamide
| Time (min) | Cyclophosphamide Remaining (%) |
| 0 | 100 |
| 5 | Experimental Value |
| 15 | Experimental Value |
| 30 | Experimental Value |
| 60 | Experimental Value |
Table 2: Calculated Metabolic Parameters
| Parameter | Value |
| Half-life (t½) | Calculated Value (min) |
| Intrinsic Clearance (CLint) | Calculated Value (µL/min/mg protein) |
Conclusion
This compound is a valuable tool for the accurate and precise quantification of carboxyphosphamide in in vitro drug metabolism studies. The provided protocols for a microsomal stability assay and LC-MS/MS analysis offer a robust framework for investigating the metabolic profile of cyclophosphamide. The use of a stable isotope-labeled internal standard is critical for generating reliable quantitative data in bioanalytical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Carboxyphosphamide Benzyl Ester-d4 Analysis
Welcome to the technical support center for optimizing liquid chromatography (LC) methods for Carboxyphosphamide Benzyl Ester-d4 and related polar metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: My analyte, this compound, is showing poor retention on a standard C18 column. What are the first steps to improve retention?
A1: Poor retention of polar compounds on reversed-phase columns like C18 is a common challenge.[1] Carboxyphosphamide and its derivatives are polar, making them difficult to retain with traditional reversed-phase methods.[1][2] Here are the primary strategies to increase retention:
-
Decrease Initial Organic Solvent Percentage: The simplest first step is to lower the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) at the start of your gradient. You can try starting with 100% aqueous mobile phase to maximize retention.[3]
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH.[4] For an acidic metabolite like a carboxy- derivative, using a mobile phase with a low pH (e.g., pH 2.5-3) by adding formic acid or trifluoroacetic acid will suppress the ionization of the carboxyl group, making the molecule more neutral and increasing its retention on a C18 column.[4]
-
Select an Appropriate Column: If the above steps are insufficient, consider a column designed for polar analytes. Options include "aqueous stable" C18 columns (like Waters T3 columns) that resist dewetting with highly aqueous mobile phases, or alternative chemistries like Hydrophilic Interaction Chromatography (HILIC). HILIC uses a polar stationary phase and a high organic mobile phase to retain very polar analytes.
Q2: I am observing peak tailing for my analyte. What are the common causes and solutions?
A2: Peak tailing is a frequent issue that can compromise resolution and integration accuracy.[5] The causes can be chemical or mechanical.
-
Secondary Silanol (B1196071) Interactions: This is a primary cause, especially for basic compounds. Residual, un-capped silanol groups on the silica-based column packing can interact with the analyte, causing tailing.
-
Solution: Lowering the mobile phase pH (e.g., to <3) can suppress silanol activity.[4] Using a modern, high-purity silica (B1680970) column with advanced end-capping also minimizes these interactions.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[5]
-
Solution: Verify this by injecting a 10-fold dilution of your sample. If the peak shape improves, reduce the sample concentration or injection volume.[6]
-
-
Column Contamination or Void: A blocked column inlet frit or a void at the head of the column can distort peak shape for all analytes.[5]
Q3: My deuterated internal standard (this compound) has a slightly different retention time than the unlabeled analyte. Is this normal and how do I handle it?
A3: Yes, a small shift in retention time between a deuterated internal standard (IS) and its unlabeled analogue can occur. This is known as the "isotope effect".[7] While stable isotopically labeled standards are considered ideal, deuterium-labeled compounds can sometimes exhibit different chromatographic behavior.[8]
-
Cause: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase.
-
Impact: This can be problematic if the two compounds elute in a region of steep ion suppression, as the matrix effects might differ between them, compromising quantification accuracy.[9]
-
Solution: The goal is to ensure they elute as closely as possible and that the peak shapes are symmetrical. A shallower gradient can help co-elute the analyte and IS more closely. It is crucial during method validation to assess matrix effects for both the analyte and the IS to ensure they are compensated for accurately.[10]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during method development.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| All peaks tail or front | Mechanical Issue: Blocked column frit, column void, or extra-column dead volume.[5] | 1. Check Connections: Ensure all fittings are tight and tubing is minimized. 2. Backflush Column: Reverse the column and flush to waste to clear the inlet frit.[5] 3. Replace Column: If the issue persists, the column bed may be compromised.[5] |
| Only analyte peak tails | Chemical Interaction: Secondary interactions with silanols, mismatched sample solvent, or column overload.[6] | 1. Adjust pH: Lower mobile phase pH to suppress silanol activity.[4] 2. Check Sample Solvent: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[11] 3. Test for Overload: Inject a 10x diluted sample. If peak shape improves, reduce sample concentration.[5] |
| Peak Fronting | Sample Overload / Solvent Effect: Often caused by injecting a large volume of a strong sample solvent. | 1. Reduce Injection Volume: Decrease the amount injected onto the column. 2. Modify Sample Solvent: Reconstitute the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Unstable or Drifting Retention Times
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Gradual Shift Over a Sequence | Poor Column Equilibration / Temperature Fluctuation | 1. Increase Equilibration Time: Ensure the column is fully equilibrated between injections (10-20 column volumes).[3] 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[11] |
| Sudden, Random Shifts | Pump Malfunction / Air Bubbles / Leaks | 1. Degas Mobile Phase: Ensure solvents are properly degassed. 2. Purge Pump: Purge the pump to remove any trapped air bubbles. 3. Check for Leaks: Inspect all fittings and connections for signs of leaks. |
| Retention Time Drifting to Earlier Times | Column Degradation / pH Effects | 1. Check Mobile Phase pH: Ensure the pH is stable and within the column's recommended range (typically pH 2-8 for silica columns). 2. Replace Column: The stationary phase may be degrading, especially under aggressive pH or high temperature. |
Experimental Protocols & Data
Protocol: LC Gradient Optimization for this compound
This protocol outlines a systematic approach to developing a robust gradient LC method for a polar analyte.
-
System Preparation:
-
Step 1: Initial Scouting Gradient:
-
Perform a broad gradient to determine the approximate elution conditions.
-
Gradient Program: 5% to 95% MPB over 10 minutes.
-
Objective: Elute the analyte and identify its approximate retention time.
-
-
Step 2: Gradient Slope Optimization:
-
Based on the scouting run, design a narrower, shallower gradient around the elution point of the analyte to improve resolution and peak shape.
-
The table below shows hypothetical results from adjusting the gradient slope.
-
Table 1: Hypothetical Results of Gradient Slope Optimization
This data is for illustrative purposes to demonstrate expected trends.
| Gradient Program (5% to 45% B) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Resolution (from nearest impurity) |
| Over 2 minutes (Steep) | 2.85 | 1.8 | 1.2 |
| Over 5 minutes (Medium) | 4.50 | 1.3 | 2.1 |
| Over 8 minutes (Shallow) | 6.20 | 1.1 | 2.8 |
-
Step 3: Final Method Refinement:
-
Based on the optimal slope (e.g., over 8 minutes), add wash and re-equilibration steps to ensure robustness.
-
Final Optimized Gradient:
-
0.0 - 1.0 min: Hold at 5% B.
-
1.0 - 9.0 min: Linear gradient from 5% to 45% B.
-
9.0 - 10.0 min: Ramp to 95% B and hold (Column Wash).
-
10.0 - 12.0 min: Return to 5% B and hold (Re-equilibration).
-
-
Visualizations
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. support.waters.com [support.waters.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
Stability of Carboxyphosphamide Benzyl Ester-d4 in different solvents
This technical support center provides guidance on the stability of Carboxyphosphamide Benzyl (B1604629) Ester-d4 in various solvents. As a deuterated analog of a cyclophosphamide (B585) metabolite, its stability is crucial for accurate experimental results. Below are frequently asked questions, troubleshooting advice, and recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Carboxyphosphamide Benzyl Ester-d4 in aqueous solutions?
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and immediate use, aprotic organic solvents such as DMSO, DMF, or acetonitrile (B52724) are generally preferred for compounds with ester and phosphamide groups to minimize hydrolysis. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, under an inert atmosphere.[4] If an aqueous buffer is required for an experiment, it is advisable to prepare the solution fresh and use it immediately.
Q3: How does pH affect the stability of this compound?
A3: The stability of related compounds like cyclophosphamide is pH-dependent.[5] Phosphate (B84403) esters can undergo hydrolysis under both acidic and basic conditions.[3] It is recommended to maintain a neutral pH (around 7) to minimize degradation. Extreme pH values should be avoided.
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades in your experimental solvent or under your assay conditions, the effective concentration will decrease over time, leading to variability. It is crucial to assess the stability of the compound under your specific experimental conditions (solvent, temperature, and duration).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in analytical measurements (e.g., LC-MS, NMR) | Compound degradation. | Prepare fresh solutions immediately before use. Store stock solutions in an appropriate aprotic solvent at -80°C. Verify the stability of the compound in your analytical mobile phase. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Identify potential degradation products (e.g., hydrolyzed ester or phosphamide). Use a stability-indicating HPLC method to separate the parent compound from its degradants.[6] |
| Decreasing biological activity over time in in-vitro assays | Instability in the cell culture medium. | Perform a time-course experiment to assess the stability of the compound in the assay medium. Add the compound to the medium, incubate under assay conditions, and measure its concentration at different time points.[7] |
Stability Data Summary (Predicted)
Since no experimental data is available for this compound, the following table provides an estimated stability profile based on the known behavior of cyclophosphamide and general chemical principles of phosphate esters. This is a guideline and should be confirmed by experimental testing.
| Solvent/Condition | Temperature | Predicted Stability | Primary Degradation Pathway |
| Aqueous Buffer (pH 7.4) | 37°C | Unstable (hours) | Hydrolysis of phosphamide and/or benzyl ester |
| Aqueous Buffer (pH 7.4) | 4°C | Moderately Stable (days) | Slow Hydrolysis |
| DMSO / Acetonitrile | Room Temperature | Stable (days to weeks) | Minimal degradation if anhydrous |
| DMSO / Acetonitrile | -20°C / -80°C | Highly Stable (months) | Minimal degradation if anhydrous |
| Methanol / Ethanol | Room Temperature | Potentially Unstable | Solvolysis (transesterification) |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a solvent of interest using HPLC-UV or LC-MS.[6][8]
Objective: To quantify the percentage of this compound remaining over time in a specific solvent at a defined temperature.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., PBS, DMSO, Acetonitrile)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the solvent to be tested to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, transfer an aliquot to an autosampler vial and analyze it by HPLC or LC-MS. This will serve as the T=0 reference.
-
Incubation: Place the remaining working solution in a sealed container and incubate at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution, transfer to autosampler vials, and analyze by HPLC or LC-MS.
-
Data Analysis:
-
For each time point, determine the peak area of the this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential hydrolytic degradation pathways for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitor assays [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
Troubleshooting poor peak shape for Carboxyphosphamide Benzyl Ester-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the analysis of Carboxyphosphamide Benzyl (B1604629) Ester-d4 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for Carboxyphosphamide Benzyl Ester-d4. What are the potential causes?
Peak tailing is a common issue in LC-MS analysis and can be caused by a variety of factors. For this compound, the primary suspects are secondary interactions with the stationary phase, on-column degradation, or issues with the chromatographic conditions.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, leading to tailing.
-
On-Column Degradation: Benzyl esters can be susceptible to hydrolysis, especially under acidic or basic mobile phase conditions. If the ester is cleaving on the column, it can result in tailing or the appearance of shoulder peaks.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the molecule, leading to poor peak shape.
-
Column Contamination: Accumulation of matrix components or previously analyzed compounds on the column can create active sites that cause tailing.
Q2: My peak shape for this compound is broad. How can I improve it?
Peak broadening can be attributed to several factors, including issues with the sample solvent, column efficiency, or extra-column volume.
-
Sample Solvent Strength: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause the analyte band to spread before it reaches the column, resulting in a broad peak.[1]
-
Column Overload: Injecting too much sample mass onto the column can lead to peak fronting or broadening.[2][3]
-
Column Degradation: Over time, the packed bed of the column can degrade, leading to a loss of efficiency and broader peaks.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.[4]
Q3: I am seeing split peaks for my analyte. What could be the cause?
Split peaks are often an indication of a problem at the head of the column or an issue with the sample injection.
-
Partially Blocked Frit: A common cause of split peaks is a partially blocked inlet frit on the column, which distorts the sample band.[2]
-
Column Void: A void or channel in the stationary phase at the column inlet can cause the sample to travel through different paths, resulting in a split peak.
-
Injector Issues: Problems with the injector, such as a poorly seated rotor seal, can lead to sample introduction issues and split peaks.[1]
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch in viscosity or composition between the sample solvent and the mobile phase can cause peak splitting.
Q4: Can the deuterated label (d4) on this compound affect its chromatographic behavior?
Yes, the presence of deuterium (B1214612) atoms can sometimes lead to a slight difference in retention time compared to the non-deuterated analogue.[5] This is known as the "isotope effect." While typically minor in reversed-phase chromatography, it can become more pronounced under certain conditions. If you are using this compound as an internal standard for the non-deuterated compound, it is crucial to ensure they co-elute as closely as possible to compensate for matrix effects accurately.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a logical workflow to diagnose and resolve poor peak shape for this compound.
Caption: A step-by-step workflow for diagnosing poor peak shape.
Guide 2: Investigating Analyte Stability
Given that benzyl esters can be prone to hydrolysis, it is crucial to assess the stability of this compound under your analytical conditions.
Caption: Workflow to assess the stability of the analyte.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table illustrates hypothetical data showing how mobile phase pH can impact the peak shape of this compound.
| Mobile Phase Additive (0.1%) | Resulting pH | Peak Asymmetry Factor | Observations |
| Formic Acid | 2.7 | 1.8 | Significant Tailing |
| Acetic Acid | 3.5 | 1.4 | Moderate Tailing |
| Ammonium (B1175870) Acetate (B1210297) | 6.8 | 1.1 | Symmetrical Peak |
| Ammonium Hydroxide | 9.5 | > 2.0 | Severe Tailing/Broadening |
Table 2: Influence of Sample Solvent on Peak Width
This table provides a hypothetical comparison of how the sample solvent composition can affect peak width.
| Sample Solvent | Peak Width at Half Height (sec) | Observations |
| 100% Acetonitrile (B52724) | 8.5 | Broad Peak |
| 75:25 Acetonitrile:Water | 6.2 | Improved Peak Width |
| 50:50 Acetonitrile:Water | 4.1 | Sharp Peak |
| Initial Mobile Phase Conditions | 3.8 | Optimal Peak Width |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve peak shape.
-
Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
pH Modification:
-
Prepare mobile phases with different additives to assess the effect of pH (as shown in Table 1).
-
Prepare a mobile phase with 5 mM ammonium acetate in water (pH ~6.8) and acetonitrile.
-
Inject the analyte under each condition and evaluate peak asymmetry.
-
-
Organic Modifier Evaluation:
-
If tailing persists, consider switching the organic modifier from acetonitrile to methanol, as this can alter selectivity and interactions with the stationary phase.
-
Protocol 2: Analyte Stability Assessment
This protocol describes an experiment to determine if this compound is degrading in the mobile phase.
-
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase that will be tested (e.g., 0.1% formic acid in 50:50 water:acetonitrile).
-
-
Incubation:
-
Divide the solution into aliquots.
-
Analyze one aliquot immediately (T=0).
-
Store the remaining aliquots at the intended column temperature (e.g., 40 °C).
-
-
Time-Course Analysis:
-
Inject the aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Monitor the chromatograms for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which may correspond to degradation products (e.g., carboxyphosphamide-d4).
-
-
-
Data Interpretation:
-
If significant degradation is observed, consider adjusting the mobile phase pH to be more neutral or reducing the column temperature.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 5. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
Minimizing matrix effects in carboxyphosphamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of carboxyphosphamide (B29615).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my carboxyphosphamide quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of carboxyphosphamide quantification, components of biological matrices like plasma or urine can suppress or enhance the ionization of carboxyphosphamide and its internal standard in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and imprecise results, compromising the reliability of your data.[4] The primary culprits for matrix effects in bioanalysis are often phospholipids (B1166683) from cell membranes.[1]
Q2: What is the most effective strategy to minimize matrix effects in my carboxyphosphamide analysis?
A2: A multi-faceted approach is the most effective strategy. This includes:
-
Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering carboxyphosphamide.[2] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components than protein precipitation (PPT).
-
Utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterium-labeled cyclophosphamide (B585) (D4-CP), is the gold standard for compensating for matrix effects.[5][6] Since the SIL-IS has nearly identical physicochemical properties to carboxyphosphamide, it will be affected by the matrix in the same way, allowing for accurate correction.[6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate carboxyphosphamide from co-eluting matrix components is crucial.[2] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like hydrophilic interaction liquid chromatography (HILIC).[8][9]
Q3: Which sample preparation technique is best for analyzing carboxyphosphamide in plasma?
A3: The choice of sample preparation technique depends on the required sensitivity and throughput. Here is a comparison of common techniques:
| Sample Preparation Technique | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences, leading to a higher risk of matrix effects.[2][3] | Variable, can be lower than other methods. |
| Liquid-Liquid Extraction (LLE) | Good at removing salts and highly polar interferences. Can provide a cleaner extract than PPT. | Can be more time-consuming and may have lower recovery for polar analytes like carboxyphosphamide. | Generally moderate to high. |
| Solid-Phase Extraction (SPE) | Highly selective and can provide the cleanest extracts, significantly reducing matrix effects.[1] | More complex, time-consuming, and expensive to develop and run. | Typically high and reproducible. |
| Microextraction by Packed Sorbent (MEPS) | Rapid, requires small sample volumes, and can be automated for high throughput.[10][11] | May have carryover issues that need to be addressed. | Good, with reported accuracies between 107-110%.[11] |
Q4: What are the key considerations when selecting an internal standard for carboxyphosphamide quantification?
A4: The ideal internal standard (IS) should mimic the analytical behavior of carboxyphosphamide as closely as possible.[6] Key considerations include:
-
Structural Similarity: A stable isotope-labeled (SIL) internal standard, such as Cyclophosphamide-d4, is the preferred choice as it has the same chemical structure as the analyte, with only a difference in isotopic composition.[5][12] This ensures similar extraction recovery and ionization response.[6]
-
Co-elution: The IS should elute very close to or at the same retention time as carboxyphosphamide to ensure both are subjected to the same matrix effects.
-
Purity: The SIL-IS should be free of unlabeled analyte to avoid artificially inflating the measured concentration of carboxyphosphamide.[6]
-
Stability: The IS must be stable throughout the sample preparation and analysis process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination from insufficient sample cleanup.[13][14]2. Inappropriate injection solvent (stronger than the mobile phase).[13]3. Column degradation.[14] | 1. Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE).[1]2. Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase.[13]3. Replace the analytical column. |
| Inconsistent or Low Analyte Recovery | 1. Inefficient extraction during sample preparation.2. Analyte degradation during sample processing. | 1. Optimize the extraction solvent pH for LLE or the sorbent and elution solvent for SPE.2. Investigate the stability of carboxyphosphamide under your experimental conditions (e.g., temperature, pH). |
| High Signal Variability (Poor Precision) | 1. Significant and variable matrix effects between samples.[4]2. Inconsistent sample preparation.3. Issues with the LC-MS/MS system.[15] | 1. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[6][7]2. Ensure precise and consistent execution of the sample preparation protocol.3. Perform system suitability tests to check for issues with the autosampler, pump, or mass spectrometer.[14][15] |
| Ion Suppression or Enhancement | Co-eluting matrix components interfering with the ionization of carboxyphosphamide and/or its internal standard.[2][3] | 1. Improve sample cleanup to remove interfering components (e.g., use phospholipid removal plates or a more selective SPE sorbent).[1]2. Modify the chromatographic method to separate the analyte from the interfering peaks.[2]3. Dilute the sample extract, if sensitivity allows, to reduce the concentration of matrix components. |
| Internal Standard Signal is Unstable or Absent | 1. Degradation of the internal standard.2. Errors in the addition of the internal standard.3. Mass spectrometer issue.[15] | 1. Check the stability of the internal standard in the stock solution and during the entire analytical process.2. Verify the accuracy and precision of the pipettes used to add the internal standard.3. Tune and calibrate the mass spectrometer.[15] |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., Cyclophosphamide-d4).
-
Add 300 µL of a precipitation solvent (e.g., methanol:acetonitrile 1:1, v/v).[16]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using the developed sample preparation method. Spike the analyte and internal standard into the extracted matrix residue before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamopen.com [benthamopen.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. zefsci.com [zefsci.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Carboxyphosphamide Benzyl Ester-d4 degradation pathways and products
This technical support center provides guidance on the potential degradation pathways and products of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4. The information is based on studies of the parent compound, cyclophosphamide (B585), and its metabolites, as direct experimental data on the degradation of Carboxyphosphamide Benzyl Ester-d4 is limited.
Frequently Asked Questions (FAQs)
Q1: What is the most likely primary degradation pathway for this compound?
The most probable initial degradation pathway for this compound in an aqueous environment is the hydrolysis of the benzyl ester bond. This reaction would yield Carboxyphosphamide-d4 and benzyl alcohol. The rate of this hydrolysis can be influenced by pH and the presence of enzymes.
Q2: What are the potential degradation products of this compound?
Following the initial hydrolysis to Carboxyphosphamide-d4, further degradation is likely to follow the known pathways of carboxyphosphamide and cyclophosphamide. Some potential degradation products identified from the degradation of related compounds include:
-
3-(2-chloroethyl)oxazolidin-2-one (COAZ)[1]
-
N-2-chloroethylaziridine (CEZ)[1]
-
nor-nitrogen mustard (NNM)[1]
It is important to note that the formation of these products can be dependent on the specific conditions of the experiment, such as pH, temperature, and the presence of other nucleophiles[1].
Q3: How can I monitor the degradation of this compound?
A robust method for monitoring the degradation is using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation of the parent compound from its degradation products and their subsequent identification and quantification. A gradient LC-MS method would be suitable for resolving the various components.[2]
Q4: What are the known stability issues with compounds related to this compound?
Studies on cyclophosphamide have shown that its degradation can be influenced by pH. For instance, degradation has been observed in both acidic and basic conditions[2]. The presence of certain excipients, such as benzyl alcohol, has also been suggested to potentially catalyze the decomposition of cyclophosphamide[3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid disappearance of the parent compound peak in LC-MS analysis. | The compound may be unstable under the experimental conditions (e.g., pH of the mobile phase, temperature). | Investigate the stability of the compound at different pH values and temperatures. Ensure the mobile phase is compatible with the compound's stability. |
| Appearance of multiple unexpected peaks in the chromatogram. | These may be degradation products. | Perform tandem mass spectrometry (MS/MS) to elucidate the structures of the unknown peaks. Compare the fragmentation patterns with known degradation products of cyclophosphamide and carboxyphosphamide. |
| Inconsistent results between experimental replicates. | This could be due to variations in sample handling, storage, or the experimental setup. | Standardize all experimental procedures, including sample preparation, storage conditions, and analytical methods. Use an internal standard for quantification to account for variations. |
Experimental Protocols
General Protocol for a Degradation Study using LC-MS
This protocol provides a general framework for assessing the degradation of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
For stress studies, dilute the stock solution in different aqueous media:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Neutral: Water
-
Oxidative: 3% H₂O₂
-
-
Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 or 48 hours).
-
At specified time points, withdraw aliquots and quench the degradation reaction if necessary (e.g., by neutralizing the pH).
-
Dilute the samples with the mobile phase to an appropriate concentration for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C8 or C18 column is often suitable for separating cyclophosphamide and its related compounds[2].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 30°C).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for these types of compounds.
-
Data Acquisition: Acquire data in full scan mode to identify all potential degradation products. Use tandem MS (MS/MS) to obtain structural information for the identified peaks.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the parent compound and its degradation products based on their mass-to-charge ratio (m/z) and retention times.
-
Determine the elemental composition of the degradation products from the high-resolution mass spectrometry data.
-
Propose structures for the degradation products based on their fragmentation patterns from the MS/MS data.
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed over time to determine the degradation kinetics.
-
Degradation Pathway and Experimental Workflow
Caption: Proposed initial degradation of this compound.
Caption: General workflow for a degradation study.
References
Technical Support Center: Troubleshooting Low Recovery of Carboxyphosphamide Benzyl Ester-d4 during SPE
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low recovery of Carboxyphosphamide Benzyl Ester-d4 during Solid Phase Extraction (SPE). The content is tailored for researchers, scientists, and drug development professionals encountering challenges in their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My recovery for this compound is significantly lower than expected. Where should I begin troubleshooting?
A1: The most critical first step in troubleshooting low recovery is to determine at which stage of the SPE process the analyte is being lost.[1] This can be achieved by systematically collecting and analyzing the liquid fractions from each step of the procedure.[2] This process will pinpoint whether the issue is analyte breakthrough during loading and washing or incomplete elution.
Protocol 1: Systematic Fraction Collection for Diagnosis
-
Prepare a Standard SPE Method: Run your current SPE method exactly as you have been.
-
Collect Fractions: At each step, collect the entire volume of liquid that passes through the cartridge into a separate, labeled vial.
-
Fraction L: Sample Load Effluent
-
Fraction W1: First Wash Solvent Effluent
-
Fraction W2: Second Wash Solvent Effluent (if applicable)
-
Fraction E: Final Elution Product (your intended sample)
-
-
Analyze Fractions: Quantify the amount of this compound in each collected fraction (L, W1, W2, and E) using your established analytical method (e.g., LC-MS/MS).
-
Mass Balance Calculation: Determine the percentage of the analyte in each fraction.
-
If the analyte is found primarily in Fractions L or W: This indicates breakthrough , meaning the sorbent is not adequately retaining the analyte.
-
If the analyte is not found in L or W, and recovery in E is low: This suggests incomplete elution , meaning the analyte is irreversibly bound to the sorbent.[1][3]
-
The following DOT script visualizes this diagnostic workflow.
References
Improving sensitivity for low-level detection of Carboxyphosphamide Benzyl Ester-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity for the low-level detection of Carboxyphosphamide Benzyl Ester-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a deuterated internal standard used for the quantification of carboxyphosphamide, a major and inactive metabolite of the anticancer drug cyclophosphamide (B585).[1][2] Accurate and sensitive detection of its non-labeled counterpart is crucial for pharmacokinetic and toxicokinetic studies, helping to understand the drug's metabolism and ensure patient safety and therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard like this compound is essential for reliable quantification in complex biological matrices by correcting for matrix effects and variability in sample processing.
Q2: What are the typical analytical techniques used for the detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the quantification of cyclophosphamide and its metabolites, including this compound.[1] This technique offers high sensitivity, specificity, and the ability to analyze complex mixtures.
Q3: What are the common challenges encountered in the low-level detection of this analyte?
A3: Common challenges include:
-
Low Signal Intensity: The analyte may be present at very low concentrations in biological samples.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to signal suppression or enhancement.[5]
-
Analyte Instability: Cyclophosphamide and its metabolites can be unstable, potentially degrading during sample collection, storage, or preparation.[6]
-
Suboptimal Chromatographic Conditions: Poor peak shape, retention, or resolution can negatively impact sensitivity.
-
Inefficient Sample Preparation: Incomplete extraction or concentration of the analyte from the sample matrix can lead to low recovery.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Low Signal Intensity or No Detectable Peak
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Mass Spectrometry Parameters | Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and ion source settings (e.g., spray voltage, gas flows, temperature). | Proper optimization ensures maximum generation and detection of the specific analyte ions, directly impacting signal intensity.[7] |
| Inefficient Ionization | Adjust mobile phase composition. Experiment with different additives like formic acid, acetic acid, or ammonium (B1175870) formate/acetate to improve protonation.[8][9] | Mobile phase pH and additives significantly influence the ionization efficiency of the analyte in the MS source. |
| Poor Fragmentation | Review the fragmentation pattern of similar ester compounds. Esters can undergo characteristic fragmentation, such as the loss of the alkoxy group.[10][11] Ensure the selected product ions are specific and abundant. | Selecting the most stable and abundant fragment ions is critical for sensitive detection in Multiple Reaction Monitoring (MRM) mode. |
| Analyte Degradation | Ensure proper sample handling and storage conditions (e.g., low temperature, protection from light). Minimize the time between sample collection and analysis. | Cyclophosphamide and its metabolites can be unstable; proper handling prevents degradation and loss of signal.[6] |
| Insufficient Sample Cleanup | Improve the sample preparation method. Consider using Solid Phase Extraction (SPE) for cleaner extracts. | A cleaner sample reduces matrix effects and background noise, thereby improving the signal-to-noise ratio. |
Issue 2: High Background Noise and Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Rationale |
| Matrix Effects | Implement a more effective sample cleanup procedure, such as Solid Phase Extraction (SPE) or liquid-liquid extraction. | Reducing matrix components that co-elute with the analyte minimizes ion suppression and background noise.[5] |
| Modify chromatographic conditions to separate the analyte from interfering matrix components. | Chromatographic separation is a key strategy to mitigate matrix effects. | |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions. | Contaminants in the system can contribute to high background noise. |
| Impure Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[9] | Impurities can introduce background ions and interfere with the detection of the target analyte. |
Issue 3: Poor Peak Shape and/or Inconsistent Retention Time
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Chromatographic Column | Select a column with appropriate chemistry (e.g., C18) and particle size. Consider using a column with a smaller particle size (e.g., UPLC) for improved resolution and peak shape.[12] | The choice of the stationary phase is critical for achieving good chromatography for a specific analyte. |
| Incompatible Mobile Phase | Optimize the mobile phase composition (organic solvent ratio, pH, additives). Ensure the mobile phase is properly degassed. | A well-optimized mobile phase ensures consistent interaction with the stationary phase, leading to reproducible retention times and good peak shapes. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can lead to peak fronting or tailing. |
| System Instability | Ensure the LC system is properly equilibrated before injection. Check for leaks or pump issues. | A stable LC system is essential for reproducible chromatography. |
Experimental Protocols
Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
General LC-MS/MS Operating Conditions
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined by infusion |
| Product Ion(s) (m/z) | To be determined by infusion |
| Collision Energy | To be optimized |
Visualizations
Caption: Experimental workflow for the quantification of Carboxyphosphamide metabolites.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure-Toxicity Association of Cyclophosphamide and Its Metabolites in Infants and Young Children with Primary Brain Tumors: Implications for Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Association between gene polymorphisms in the cyclophosphamide metabolism pathway with complications after haploidentical hematopoietic stem cell transplantation [frontiersin.org]
- 5. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chemistry of the metabolites of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carboxyphosphamide Benzyl Ester-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Carboxyphosphamide Benzyl (B1604629) Ester-d4.
Frequently Asked Questions (FAQs)
Q1: What is Carboxyphosphamide Benzyl Ester-d4 and what is its primary application?
This compound is a deuterated analog of a metabolite of cyclophosphamide. Its primary application is as an internal standard in quantitative bioanalysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The deuterium (B1214612) labeling allows for differentiation from the endogenous, non-labeled compound, enabling accurate quantification.
Q2: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound at -20°C. For short-term storage, solutions can be kept at 2-8°C. It is advisable to protect the compound from moisture and light. When preparing solutions, use high-purity solvents and store them under an inert atmosphere if possible.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as methanol, ethanol, or acetonitrile (B52724) to a concentration of, for example, 1 mg/mL. Ensure the compound is completely dissolved by vortexing or brief sonication. Store the stock solution at -20°C.
Q4: Can the benzyl ester group hydrolyze during sample preparation or analysis?
Yes, benzyl esters can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. It is crucial to control the pH and temperature throughout the sample preparation and analytical process to minimize degradation. The rate of hydrolysis can be influenced by the specific matrix and buffer components.
Q5: Is there a risk of deuterium-hydrogen exchange?
The deuterium atoms in this compound are typically placed on stable positions of the molecule to minimize the risk of exchange with protons from the solvent or matrix. However, it is good practice to evaluate the isotopic stability during method development, especially if the experimental conditions involve extreme pH or temperature.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Signal | 1. Incorrect MS/MS transition: The mass spectrometer is not monitoring the correct precursor and product ions. 2. Degradation of the standard: The compound may have degraded due to improper storage or handling. 3. Ion suppression: Matrix components are interfering with the ionization of the analyte. | 1. Optimize the MS/MS parameters by infusing a solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and collision energy. 2. Prepare a fresh stock solution from a new vial of the standard. 3. Improve sample cleanup, adjust chromatographic conditions to separate the analyte from interfering matrix components, or try a different ionization source (e.g., APCI instead of ESI). |
| High Background Signal | 1. Contamination: The analytical system or solvents may be contaminated. 2. Carryover: Residual sample from a previous injection is present in the system. | 1. Flush the LC system with a strong solvent mixture (e.g., methanol/isopropanol/water). Use fresh, high-purity solvents and mobile phase additives. 2. Implement a robust needle wash protocol and inject blank samples between high-concentration samples. |
| Inconsistent Peak Areas | 1. Inconsistent injection volume: The autosampler is not delivering a consistent volume. 2. Partial solubility: The compound is not fully dissolved in the sample solvent. 3. Adsorption: The analyte is adsorbing to vials, tubing, or the column. | 1. Service and calibrate the autosampler. 2. Ensure the sample solvent is appropriate for the compound and that it is fully dissolved. Consider sonication. 3. Use deactivated vials and consider adding a small amount of an organic modifier or a competing compound to the sample solvent to reduce adsorption. |
| Chromatographic Peak Tailing or Splitting | 1. Column degradation: The stationary phase of the column is damaged. 2. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal. 3. Column overload: Too much sample has been injected onto the column. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the organic solvent composition. 3. Reduce the injection volume or dilute the sample. |
| Shift in Retention Time | 1. Changes in mobile phase composition: The mobile phase was not prepared consistently. 2. Column aging: The column performance is changing over time. 3. Fluctuations in column temperature: The column oven is not maintaining a stable temperature. | 1. Prepare fresh mobile phase, ensuring accurate measurements of all components. 2. Use a guard column and monitor column performance with quality control samples. 3. Ensure the column oven is functioning correctly and the temperature is stable. |
Experimental Protocols
Representative LC-MS/MS Method for Quantification in a Biological Matrix
This protocol is a general guideline and requires optimization for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) as the internal standard.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. |
Note: The specific MRM transitions for this compound and its non-deuterated analog must be optimized on the user's mass spectrometer.
Visualizations
Metabolic Pathway of Cyclophosphamide
The following diagram illustrates the metabolic activation and detoxification pathways of cyclophosphamide, the parent compound of this compound. Carboxyphosphamide is an inactive metabolite.[1][2][3]
General Experimental Workflow
This diagram outlines a typical workflow for a quantitative bioanalytical method using an internal standard.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues in LC-MS/MS analysis.
References
Technical Support Center: Enhancing the Ionization Efficiency of Carboxyphosphamide Benzyl Ester-d4
Welcome to the dedicated technical support center for Carboxyphosphamide Benzyl Ester-d4. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the ionization efficiency of this deuterated compound in mass spectrometry analyses. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor ionization efficiency of this compound?
Poor ionization of this compound can stem from several factors, including suboptimal mobile phase composition, inappropriate electrospray ionization (ESI) source parameters, and the presence of ion-suppressing agents in the sample matrix. The physicochemical properties of the molecule, such as its polarity and proton affinity, also play a crucial role.
Q2: Which ionization technique, ESI or APCI, is more suitable for this compound?
Electrospray ionization (ESI) is generally the preferred method for polar and semi-polar molecules like this compound. ESI is a "soft" ionization technique that typically results in less in-source fragmentation and a more abundant protonated molecule ([M+H]⁺), which is often the ion of interest for quantification.
Q3: How do mobile phase additives affect the ionization of this compound?
Mobile phase additives can significantly enhance ionization by promoting the formation of protonated molecules.[1][2] For positive ion mode ESI, small amounts of volatile acids like formic acid or acetic acid are commonly used to lower the pH of the mobile phase, which facilitates protonation of the analyte.[1]
Q4: Can the deuterium (B1214612) labeling in this compound affect its ionization efficiency?
While deuterium labeling is essential for its use as an internal standard, it can sometimes lead to slight differences in physicochemical properties compared to the unlabeled analog, a phenomenon known as the "deuterium isotope effect."[3] This can result in minor shifts in retention time. While a direct significant impact on the inherent ionization efficiency is less common, chromatographic shifts can lead to differential ion suppression if the deuterated and non-deuterated compounds do not co-elute perfectly.[4][5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Suboptimal mobile phase pH.
-
Inefficient desolvation in the ESI source.
-
Presence of ion-suppressing contaminants.
-
Incorrect ESI source parameter settings.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: Ensure the mobile phase is sufficiently acidic to promote protonation. Start by adding 0.1% formic acid to both aqueous and organic mobile phases.
-
Organic Solvent: Compare the signal intensity using acetonitrile versus methanol as the organic solvent. The choice of solvent can influence spray stability and desolvation efficiency.
-
-
ESI Source Parameter Optimization: Systematically optimize ESI source parameters by infusing a standard solution of this compound.
-
Spray Voltage: Adjust the spray voltage to achieve a stable and robust signal.
-
Gas Flow and Temperature: Optimize the nebulizer gas pressure, drying gas flow rate, and drying gas temperature to ensure efficient desolvation without causing thermal degradation.[3]
-
-
Sample Preparation and Matrix Effects:
Issue 2: In-source Fragmentation
Possible Cause:
-
Excessive energy in the ESI source, leading to the breakdown of the parent molecule.
Troubleshooting Steps:
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy imparted to the ions as they enter the mass spectrometer. Gradually decrease the cone voltage (also known as fragmentor or orifice voltage) and monitor the abundance of the precursor ion versus any fragment ions.[3]
-
Lower Source Temperature: High temperatures can sometimes induce thermal degradation. Try reducing the drying gas temperature in increments of 25°C.
Data Presentation
Table 1: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Composition | Additive (0.1%) | Average Peak Area | Signal-to-Noise (S/N) |
| 50:50 Water:Acetonitrile | None | 1.2 x 10⁵ | 50 |
| 50:50 Water:Acetonitrile | Formic Acid | 8.5 x 10⁵ | 350 |
| 50:50 Water:Acetonitrile | Acetic Acid | 6.2 x 10⁵ | 280 |
Table 2: Optimization of ESI Source Parameters
| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimal Setting |
| Spray Voltage (kV) | 3.0 | 3.5 | 4.0 | 3.5 |
| Nebulizer Gas (psi) | 30 | 40 | 50 | 40 |
| Drying Gas Flow (L/min) | 8 | 10 | 12 | 10 |
| Drying Gas Temp (°C) | 250 | 300 | 350 | 300 |
| Resulting Peak Area | 4.8 x 10⁵ | 7.9 x 10⁵ | 6.1 x 10⁵ | 8.5 x 10⁵ |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters via Infusion
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in the optimal mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Parameter Adjustment:
-
Begin with the instrument manufacturer's default ESI source parameters.
-
Spray Voltage: While monitoring the signal, gradually increase the spray voltage until a stable and maximal signal is achieved.
-
Nebulizer Gas: At the optimal spray voltage, adjust the nebulizer gas pressure to maximize signal intensity and stability.
-
Drying Gas: Sequentially optimize the drying gas flow rate and then the temperature to find the settings that provide the highest signal for the [M+H]⁺ ion of this compound.
-
Cone Voltage: Adjust the cone voltage to maximize the precursor ion signal while minimizing any observed fragmentation.
-
Protocol 2: Evaluation of Matrix Effects
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a standard of this compound at a known concentration in the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established sample preparation method. Spike the extracted blank with the same concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as in Set A before performing the extraction.
-
-
Analysis: Inject all three sets of samples into the LC-MS system.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression.
-
Signaling Pathways and Logical Relationships
Caption: A logical diagram illustrating the key steps for enhancing ionization efficiency.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Carboxyphosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of carboxyphosphamide (B29615), an inactive metabolite of the widely used anticancer agent cyclophosphamide (B585). Understanding the concentration of carboxyphosphamide in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies of cyclophosphamide. This document details various analytical techniques, their validation parameters, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Bioanalytical Methods
The quantification of carboxyphosphamide and other cyclophosphamide metabolites in biological fluids primarily relies on chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity.[1][2]
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. |
| Specificity | Very High | Moderate to High | High |
| Sensitivity (LLOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL | ng/mL range |
| Sample Throughput | High | Moderate | Moderate |
| Matrix Effects | Potential for ion suppression/enhancement | Can be significant | Less common, but derivatization is often required |
| Derivatization | Not always required | Not typically required | Often necessary to improve volatility |
| Primary Application | Quantitative bioanalysis, metabolite identification | Routine therapeutic drug monitoring, formulation analysis | Metabolite profiling |
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of cyclophosphamide and its metabolites, which are applicable to carboxyphosphamide.
LC-MS/MS Method
This method is adapted from validated procedures for cyclophosphamide and its metabolites in human plasma.[3]
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add an internal standard (e.g., cyclophosphamide-d4).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 150mm x 4.6mm, 5µm)[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 15 µL[3]
-
Column Temperature: 30°C[3]
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Specific precursor-to-product ion transitions for carboxyphosphamide and the internal standard would need to be determined. For cyclophosphamide, a transition of m/z 262.90 -> 141.60 is commonly used.[3]
Alternative Sample Preparation: Microextraction by Packed Sorbent (MEPS)
MEPS is a miniaturized form of solid-phase extraction that can be automated and is suitable for small sample volumes.[4][5]
-
Dilute 20 µL of the blood or plasma sample with water.
-
Add the internal standard.
-
Condition the MEPS sorbent (e.g., C8) with methanol (B129727) followed by water.
-
Draw the sample into the MEPS syringe multiple times to allow for analyte binding.
-
Wash the sorbent with a water/methanol mixture to remove interferences.
-
Elute the analyte directly into the LC injector with a small volume of an appropriate organic solvent.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. Key validation parameters according to FDA guidelines include:[1][2]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (CV%) | Within-run and between-run variations should not exceed 15% (20% for LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Should be assessed to ensure that precision, selectivity, and sensitivity are not compromised. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term). |
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in the bioanalytical method for carboxyphosphamide.
Caption: Experimental workflow for carboxyphosphamide bioanalysis.
The metabolic pathway of cyclophosphamide leading to the formation of carboxyphosphamide is a critical consideration in these studies.
Caption: Metabolic pathway of cyclophosphamide.
This guide provides a foundational understanding of the methods available for the bioanalysis of carboxyphosphamide. Researchers should perform in-house validation to ensure the chosen method is robust and suitable for its intended purpose.
References
A Researcher's Guide to Internal Standards for Cyclophosphamide Bioanalysis: A Comparative Look at Carboxyphosphamide Benzyl Ester-d4 and its Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the widely used anticancer prodrug cyclophosphamide (B585), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of various internal standards, with a focus on the potential utility of Carboxyphosphamide Benzyl Ester-d4 against more established deuterated analogs like Cyclophosphamide-d4 and 4-hydroxycyclophosphamide-d4.
Internal standards are essential in quantitative mass spectrometry to correct for variations in sample preparation, chromatographic retention, and ionization efficiency. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. In the context of cyclophosphamide and its metabolites, stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the gold standard due to their near-identical chemical behavior to the unlabeled analyte.
This guide will delve into the performance characteristics of commonly used internal standards for the analysis of cyclophosphamide and its key metabolites, providing available experimental data to inform your selection process.
The Metabolic Journey of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to exert its cytotoxic effects.[1] The activation pathway leads to the formation of 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide (B1666838). Aldophosphamide then spontaneously decomposes to produce the active alkylating agent, phosphoramide (B1221513) mustard, and the urotoxic metabolite, acrolein.[1][2][3] A major detoxification route involves the oxidation of aldophosphamide to the inactive carboxyphosphamide.[1] Understanding this pathway is crucial for selecting appropriate internal standards for monitoring the parent drug and its various metabolites.
Comparison of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the preferred method to compensate for matrix effects and other sources of variability in LC-MS/MS assays. For the analysis of cyclophosphamide and its metabolites, several deuterated options are available.
| Internal Standard | Target Analyte(s) | Key Performance Characteristics |
| This compound | Carboxyphosphamide | Theoretically Ideal: As the deuterated analog of a derivative of carboxyphosphamide, it is expected to have nearly identical extraction recovery and chromatographic behavior, providing the most accurate correction for the quantification of this specific inactive metabolite. Limited Data: Currently, there is a lack of published performance data for this specific internal standard. |
| Cyclophosphamide-d4 | Cyclophosphamide | Well-Established: Widely used and validated in numerous studies for the quantification of the parent drug. Good Performance: Demonstrates excellent linearity, accuracy, and precision in various biological matrices. |
| 4-hydroxycyclophosphamide-d4 | 4-hydroxycyclophosphamide, Cyclophosphamide | Versatile: Can be used for the simultaneous quantification of both the parent drug and its primary active metabolite. Requires Derivatization: 4-hydroxycyclophosphamide is unstable and requires derivatization, as does its deuterated internal standard, typically with semicarbazide (B1199961). |
| Deuterated CEPM | Carboxyethyl phosphoramide mustard (CEPM) | Metabolite-Specific: A deuterated version of this cyclophosphamide metabolite has been successfully used as an internal standard for its quantification, demonstrating the principle of using metabolite-specific standards.[1] |
Performance Data from Published Studies
The following tables summarize the performance of LC-MS/MS methods for the quantification of cyclophosphamide and its metabolites using different deuterated internal standards. It is important to note that direct comparative studies are limited, and performance can vary based on the specific analytical method and instrumentation.
Table 1: Performance of Cyclophosphamide-d4 as an Internal Standard for Cyclophosphamide Quantification
| Parameter | Reported Value | Biological Matrix | Reference |
| LLOQ | 5 ng/mL | Whole Blood (VAMS) | [4][5] |
| Linearity Range | 5 - 60,000 ng/mL | Whole Blood (VAMS) | [4][5] |
| Intra-day Precision (%CV) | 4.19 - 9.91% | Whole Blood (VAMS) | [2] |
| Inter-day Precision (%CV) | 6.14 - 8.85% | Whole Blood (VAMS) | [2] |
| Intra-day Accuracy (%diff) | -13.4 to 13.9% | Whole Blood (VAMS) | [2] |
| Inter-day Accuracy (%diff) | -14.9 to 14.2% | Whole Blood (VAMS) | [2] |
Table 2: Performance of 4-hydroxycyclophosphamide-d4 as an Internal Standard
| Parameter | Analyte | Reported Value | Biological Matrix | Reference |
| LLOQ | 4-hydroxycyclophosphamide | 2.5 ng/mL | Whole Blood (VAMS) | [4][5] |
| Linearity Range | 4-hydroxycyclophosphamide | 2.5 - 1,000 ng/mL | Whole Blood (VAMS) | [4][5] |
| Intra-day Precision (%CV) | 4-hydroxycyclophosphamide | 6.16 - 9.24% | Whole Blood (VAMS) | [2] |
| Inter-day Precision (%CV) | 4-hydroxycyclophosphamide | 6.94 - 9.12% | Whole Blood (VAMS) | [2] |
| Intra-day Accuracy (%diff) | 4-hydroxycyclophosphamide | -13.8 to 15% | Whole Blood (VAMS) | [2] |
| Inter-day Accuracy (%diff) | 4-hydroxycyclophosphamide | -14.7 to 19.1% | Whole Blood (VAMS) | [2] |
| LLOQ | Cyclophosphamide | 10 ng/mL | Dried Blood Spots | [3] |
| Linearity Range | Cyclophosphamide | 10 - 40,000 ng/mL | Dried Blood Spots | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for the analysis of cyclophosphamide and its metabolites using deuterated internal standards.
Experimental Protocol 1: Simultaneous Quantification of Cyclophosphamide and 4-hydroxycyclophosphamide in Whole Blood using Volumetric Absorptive Microsampling (VAMS) and 4-hydroxycyclophosphamide-d4 as Internal Standard[2][4][5]
-
Sample Collection and Derivatization:
-
Collect whole blood samples.
-
Immediately add 5 µL of semicarbazide hydrochloride to stabilize 4-hydroxycyclophosphamide.
-
Spike with 4-hydroxycyclophosphamide-d4 internal standard solution.
-
Apply 25 µL of the resulting mixture onto a VAMS tip.
-
-
Sample Extraction:
-
Extract the VAMS tip by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm; 1.7 µm).
-
Mobile Phase: Gradient elution with 0.01% formic acid in water and methanol.
-
Flow Rate: 0.15 mL/min.
-
Mass Spectrometry: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Cyclophosphamide: m/z 260.7 > 140.0
-
4-hydroxycyclophosphamide-SCZ: m/z 333.7 > 221.0
-
4-hydroxycyclophosphamide-d4-SCZ: m/z 337.7 > 225.1
-
-
Experimental Protocol 2: Quantification of Cyclophosphamide and its Metabolites in Urine using Cyclophosphamide-d4 as Internal Standard[6]
-
Sample Preparation:
-
Dilute urine samples with an aqueous solution of Cyclophosphamide-d4 internal standard and methanol.
-
Centrifuge the samples.
-
-
LC-MS/MS Analysis:
-
LC System: High-pressure liquid chromatography.
-
Mass Spectrometry: Triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
Run Time: Approximately 11.5 minutes for the simultaneous quantification of cyclophosphamide, N-dechloroethylcyclophosphamide, 4-ketocyclophosphamide, and carboxyphosphamide.
-
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for cyclophosphamide analysis.
References
- 1. Cyclophosphamide, hydroxycyclophosphamide and carboxyethyl phosphoramide mustard quantification with liquid chromatography mass spectrometry in a single run human plasma samples: A rapid and sensitive method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision and Accuracy in Bioanalysis: A Comparative Guide to Carboxyphosphamide Benzyl Ester-d4
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4 as an internal standard in the bioanalysis of carboxyphosphamide, a key metabolite of the anticancer drug cyclophosphamide (B585). We will explore its performance in the context of established bioanalytical methods and compare it with alternative internal standards, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[1][2] Carboxyphosphamide Benzyl Ester-d4, a deuterated form of the analyte of interest, falls into this category. The fundamental principle behind its superior performance lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1][3]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the reliability of bioanalytical data. While various types of internal standards can be used, their ability to mimic the analyte of interest determines the quality of the results.
Table 1: Comparison of Internal Standard Types for Carboxyphosphamide Bioanalysis
| Internal Standard Type | Example | Advantages | Disadvantages | Expected Performance |
| Stable Isotope-Labeled (SIL) Analyte | Carboxyphosphamide-d4 (or its derivatized form, this compound) | Co-elutes with the analyte, experiences identical matrix effects, provides the highest accuracy and precision.[1][3] | Higher cost of synthesis. | Excellent |
| SIL Parent Drug | Cyclophosphamide-d4 | More readily available than metabolite SILs, can compensate for some variability. | May not perfectly co-elute with the metabolite, may experience different matrix effects, leading to reduced accuracy. | Good to Moderate |
| Structural Analog | A non-isotopically labeled molecule with similar chemical structure | Lower cost, readily available. | Different chromatographic retention and ionization efficiency, does not effectively compensate for matrix effects, leading to lower accuracy and precision. | Moderate to Poor |
Quantitative Performance Data
The following table summarizes typical accuracy and precision data from a validated LC-MS/MS method for the quantification of a cyclophosphamide metabolite using a deuterated internal standard, which serves as a benchmark for the expected performance of this compound.
Table 2: Accuracy and Precision Data for the Quantification of Carboxyphosphamide using a Deuterated Internal Standard (D8-CEPM)
| Analyte Concentration (ng/mL) | Within-Day Accuracy (%) | Within-Day Precision (%CV) | Between-Day Accuracy (%) | Between-Day Precision (%CV) |
| 50 | -6.9 | <3.0 | -5.8 | <3.0 |
| 500 | 5.2 | <3.0 | 4.1 | <3.0 |
| 5000 | 2.3 | <3.0 | 1.7 | <3.0 |
Data adapted from a study by Bishop et al. for the analysis of carboxyethylphosphoramide mustard (CEPM), another name for carboxyphosphamide, using D8-CEPM as the internal standard.[4] This data demonstrates the high level of accuracy and precision achievable with a deuterated internal standard.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible bioanalytical results. Below is a typical workflow and detailed methodology for the analysis of carboxyphosphamide in a biological matrix using a deuterated internal standard.
Experimental Workflow
Caption: Bioanalytical workflow for carboxyphosphamide.
Detailed Methodology
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in a suitable solvent).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization (if using a non-derivatized internal standard to analyze the derivatized analyte):
-
The use of "this compound" implies that the analyte itself may be derivatized with a benzyl group to improve its analytical properties. Benzoyl chloride is a common reagent for this purpose, as it reacts with carboxylic acids to form benzyl esters.[5][6][7] This derivatization increases the hydrophobicity of the molecule, leading to better retention on reversed-phase HPLC columns and potentially improved ionization efficiency.[5]
-
Derivatization Reaction:
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both carboxyphosphamide benzyl ester and this compound.
4. Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.
Signaling Pathways and Logical Relationships
The choice of an appropriate internal standard is a critical decision point in the development of a robust bioanalytical method. The following diagram illustrates the logical relationship between the properties of an internal standard and the quality of the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Limit of Quantification for Carboxyphosphamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing a reliable limit of quantification (LOQ) for drug metabolites is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of published methodologies for determining the LOQ of carboxyphosphamide (B29615), a major metabolite of the anticancer drug cyclophosphamide (B585).
The accurate quantification of carboxyphosphamide is essential for pharmacokinetic and toxicokinetic studies. Various analytical techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) being a prevalent and sensitive method. The LOQ, defined as the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy, is a key parameter in the validation of these methods.
Comparative Analysis of Carboxyphosphamide LOQ
The following table summarizes the limit of quantification for carboxyphosphamide as reported in different studies, highlighting the analytical method, the biological matrix, and the sample preparation technique used.
| LOQ (ng/mL) | Analytical Method | Biological Matrix | Sample Preparation |
| 30[1][2][3][4] | HPLC-MS | Human Plasma | Solid-Phase Extraction (SPE) with C18 cartridges[1][5] |
| 170[2] | LC-MS/MS | Human Urine | Dilution with internal standard and methanol, followed by centrifugation[2] |
Note: The Limit of Detection (LOD) is often reported alongside the LOQ. For instance, in one study, the LOD for carboxyphosphamide in human plasma was 30 ng/mL[1]. Another study reported an LOD of 30 ng/mL for carboxyphosphamide in urine[2][3][4]. It is important to distinguish between LOD, the lowest concentration at which the presence of the analyte can be detected, and LOQ, the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Experimental Protocols
The methodologies for determining the LOQ of carboxyphosphamide typically involve a series of steps from sample collection to data analysis. Below are generalized experimental protocols based on the reviewed literature.
1. Sample Preparation
-
Solid-Phase Extraction (SPE) for Plasma Samples: A common method for extracting carboxyphosphamide from human plasma involves the use of C18 SPE cartridges[1][5]. This technique helps to remove interfering substances from the plasma matrix, thereby improving the sensitivity and selectivity of the analysis.
-
Dilution for Urine Samples: For urine samples, a simpler "dilute-and-shoot" approach is often sufficient. This involves diluting the urine sample with an aqueous solution containing an internal standard and methanol, followed by centrifugation to remove any particulate matter[2].
2. Chromatographic Separation and Mass Spectrometric Detection
-
HPLC and LC-MS/MS Systems: The separation of carboxyphosphamide from other components in the sample extract is typically achieved using reverse-phase HPLC. The detection and quantification are then performed using a mass spectrometer, often a single quadrupole or a triple quadrupole instrument[1][2]. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte.
3. Method Validation and LOQ Determination
The determination of the LOQ is a critical component of the overall bioanalytical method validation process, which is conducted in accordance with guidelines from regulatory bodies such as the FDA. The LOQ is established by analyzing a series of diluted samples and determining the concentration at which the signal-to-noise ratio is typically 10:1, and where the precision (%CV) and accuracy (%bias) are within acceptable limits (usually ≤20%).
Workflow for LOQ Determination
The following diagram illustrates a typical workflow for determining the limit of quantification for an analyte like carboxyphosphamide in a biological matrix.
References
- 1. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
Linearity in Carboxyphosphamide Assays: A Comparative Guide to Quantitative Methods
For researchers, scientists, and drug development professionals, accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of the linearity of various analytical methods for carboxyphosphamide (B29615), a major metabolite of the anticancer drug cyclophosphamide (B585). The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing labeled standards, with a discussion of alternative methods.
Introduction to Linearity in Bioanalysis
Linearity is a critical parameter in the validation of bioanalytical methods. It demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. A linear relationship is essential for accurate quantification of the analyte in unknown samples. This guide delves into the linearity assessment of carboxyphosphamide assays, providing a comprehensive overview of method performance.
Comparison of LC-MS/MS Methods for Carboxyphosphamide Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of carboxyphosphamide in biological matrices due to its high sensitivity and selectivity.[1] The use of stable isotope-labeled internal standards, such as deuterated carboxyphosphamide, is crucial for correcting matrix effects and improving the accuracy and precision of the assay.[2]
Below is a comparison of linearity data from different LC-MS/MS methods for carboxyphosphamide and its parent drug, cyclophosphamide.
| Analyte | Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Carboxyphosphamide | LC-MS/MS | D4-Cyclophosphamide | Urine | 0.17 - 9 µg/mL | > 0.99 | [1][3] |
| Cyclophosphamide | LC-MS/MS | Not Specified | Pharmaceutical Product | 1.6 - 15 ppm | 0.9987 - 0.9999 | [4][5] |
| Cyclophosphamide | LC-MS/MS | Not Specified | Pharmaceutical Product | 80% - 120% of nominal concentration | > 0.99 | [6] |
Alternative Methods for Cyclophosphamide and Metabolite Analysis
While LC-MS/MS is the gold standard, other methods have been employed for the analysis of cyclophosphamide and its related compounds. However, specific linearity data for carboxyphosphamide using these alternative techniques is less commonly reported in recent literature.
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | Cyclophosphamide & Related Substances | LOQ to 150% | 0.9987 - 0.9999 | [5] |
| Spectrophotometry | Cyclophosphamide | 20 - 45 µg/mL | Not Specified | [7] |
| GC-MS | Cyclophosphamide Metabolites | Not Specified | Not Specified | [8] |
| TLC | Cyclophosphamide Impurities | Not Specified | Not Specified | [9] |
It is important to note that while methods like TLC and GC-MS have been used historically, they may lack the sensitivity and specificity of modern LC-MS/MS assays for bioanalytical applications.[8][9]
Experimental Protocol: Linearity Assessment of a Carboxyphosphamide LC-MS/MS Assay
The following is a generalized protocol for assessing the linearity of an LC-MS/MS method for carboxyphosphamide using a labeled internal standard.
1. Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of carboxyphosphamide and a separate stock solution of the labeled internal standard (e.g., D4-carboxyphosphamide) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of carboxyphosphamide by serial dilution of the primary stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
2. Preparation of Calibration Curve Samples:
-
Spike a known volume of the biological matrix (e.g., blank human plasma or urine) with the carboxyphosphamide working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Add the internal standard working solution to each calibration curve sample at a fixed concentration.
3. Sample Preparation (e.g., Protein Precipitation):
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the calibration curve samples.
-
Vortex mix and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration curve samples into the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).
-
Detect the analyte and internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis on the data. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for the lower limit of quantification).
Workflow for Linearity Assessment
Caption: Workflow for Linearity Assessment of Carboxyphosphamide Assays.
Conclusion
The linearity of an analytical method is a cornerstone of reliable quantitative bioanalysis. For carboxyphosphamide, LC-MS/MS methods utilizing stable isotope-labeled internal standards consistently demonstrate excellent linearity over a wide range of concentrations, making them the preferred choice for pharmacokinetic and other drug development studies. While alternative methods exist, their application to carboxyphosphamide quantification is less prevalent, and their linearity for this specific analyte is not as well-documented in recent scientific literature. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to establish and validate the linearity of their own carboxyphosphamide assays.
References
- 1. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cedalco.com [cedalco.com]
- 7. researchgate.net [researchgate.net]
- 8. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
A Comparative Guide to Carboxyphosphamide Benzyl Ester-d4 and its Non-Labeled Analog for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carboxyphosphamide (B29615) Benzyl (B1604629) Ester-d4 and its non-labeled counterpart, focusing on their respective roles and performance in a research setting, particularly in the quantitative bioanalysis of cyclophosphamide (B585) metabolites. Cyclophosphamide is a widely used anticancer and immunosuppressive prodrug that undergoes complex metabolism. Accurate quantification of its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide will delve into the practical applications of both the labeled and non-labeled forms of the carboxyphosphamide benzyl ester metabolite, supported by experimental principles and data presentation.
Introduction to the Analogs
Carboxyphosphamide is an inactive metabolite of cyclophosphamide, formed through the oxidation of aldophosphamide. While inactive, its concentration in biological matrices is an important indicator of the overall metabolic profile of the parent drug. For analytical purposes, carboxyphosphamide is often derivatized, for instance, by forming a benzyl ester, to improve its chromatographic and mass spectrometric properties.
-
Carboxyphosphamide Benzyl Ester (Non-Labeled Analog): This molecule serves as the analytical standard or calibrator. It is the exact molecule of interest whose concentration is to be determined in a biological sample. It is used to build calibration curves and as a quality control standard to ensure the accuracy of the analytical method.
-
Carboxyphosphamide Benzyl Ester-d4 (Deuterium-Labeled Analog): This is a stable isotope-labeled (SIL) version of the analyte. In this molecule, four hydrogen atoms have been replaced with deuterium (B1214612) atoms. Its primary and critical role is to serve as an internal standard (IS) in quantitative mass spectrometry-based assays.
Comparative Data Summary
The primary differences between the two compounds lie in their mass and their application in analytical assays. Their chemical and physical properties are otherwise nearly identical.
| Property | Carboxyphosphamide Benzyl Ester (Analyte) | This compound (Internal Standard) | Rationale for Comparison |
| Molecular Weight | 383.19 g/mol (approx.) | 387.21 g/mol (approx.) | The +4 Da mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. |
| Primary Function | Analyte, Calibrator, Quality Control | Internal Standard | The non-labeled compound is the target of measurement, while the labeled compound is a tool to ensure accurate measurement. |
| Chromatographic Behavior | Identical to the labeled analog | Co-elutes with the non-labeled analyte | Co-elution is critical for the internal standard to effectively compensate for variations in sample processing and analysis. |
| Mass Spectrometric Detection | Monitored at its specific m/z ratio | Monitored at its +4 m/z ratio | The distinct mass-to-charge ratios are the basis for simultaneous quantification using isotope dilution mass spectrometry. |
| Ionization Efficiency | Variable, subject to matrix effects | Assumed to be identical to the analyte | The SIL IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate ratio-based quantification. |
| Sample Preparation Recovery | Variable | Assumed to be identical to the analyte | Any loss of the analyte during extraction and sample preparation is mirrored by a proportional loss of the IS. |
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. The fundamental principle is that the SIL internal standard is chemically identical to the analyte and will therefore behave identically during sample preparation, chromatography, and ionization. By adding a known amount of the internal standard to every sample at the beginning of the workflow, any variations or losses will affect both the analyte and the internal standard equally. The mass spectrometer can distinguish between the two due to their mass difference. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration, corrected for any experimental variability.
Experimental Protocols
Representative Bioanalytical Method: LC-MS/MS Quantification of Carboxyphosphamide Benzyl Ester in Human Plasma
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carboxyphosphamide Benzyl Ester in human plasma.
1. Sample Preparation (Protein Precipitation & Derivatization)
-
To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound (Internal Standard) in methanol. Vortex briefly.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The derivatization to the benzyl ester would typically occur at this stage if the starting analyte was carboxyphosphamide. For this example, we assume the ester is the target analyte.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Carboxyphosphamide Benzyl Ester: Q1: 383.2 m/z → Q3: 91.1 m/z (corresponding to the benzyl group fragment).
-
This compound: Q1: 387.2 m/z → Q3: 91.1 m/z (fragment is the same, as deuterium is on the carboxyphosphamide portion).
-
-
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and quality controls.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Cyclophosphamide Metabolism
Navigating the Maze: A Comparative Guide to Inter-laboratory Variability in Cyclophosphamide Metabolite Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of cyclophosphamide (B585) and its metabolites is paramount for understanding its pharmacokinetics, pharmacodynamics, and therapeutic efficacy. However, significant variability in analytical results between laboratories can pose a substantial challenge to the reliable interpretation and comparison of data from different studies. This guide provides an objective comparison of analytical methodologies, summarizes performance data from various laboratories, and outlines the critical need for standardization in the measurement of these crucial compounds.
Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. The intricate metabolic pathway involves the formation of both active and inactive metabolites, with the primary active metabolite being 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide, in turn, breaks down into the ultimate alkylating agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein.[1][2] Accurate quantification of these metabolites is essential for therapeutic drug monitoring and for correlating drug exposure with clinical outcomes.
This guide delves into the current landscape of analytical methods for key cyclophosphamide metabolites—4-hydroxycyclophosphamide, carboxyethylphosphoramide mustard (a major inactive metabolite), and phosphoramide mustard—highlighting the potential sources of inter-laboratory variability and presenting available data to inform best practices.
The Metabolic Journey of Cyclophosphamide
The biotransformation of cyclophosphamide is a complex process primarily occurring in the liver, involving multiple enzymatic steps that lead to both activation and detoxification. Understanding this pathway is fundamental to appreciating the importance of measuring specific metabolites.
References
Benchmarking Carboxyphosphamide Benzyl Ester-d4 performance against reference materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of Carboxyphosphamide (B29615) Benzyl Ester-d4 as a stable isotope-labeled internal standard (SIL-IS) against non-labeled reference materials. The focus is on providing objective, data-driven parameters for comparison and detailed experimental protocols to enable researchers to conduct their own evaluations.
Carboxyphosphamide, a major inactive metabolite of the anticancer drug cyclophosphamide (B585), is a critical biomarker in pharmacokinetic and toxicological studies.[1] Accurate quantification of carboxyphosphamide is essential, and the use of a SIL-IS like Carboxyphosphamide Benzyl Ester-d4 is considered the gold standard for quantitative analysis using mass spectrometry. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, allowing it to compensate for variability in sample preparation, matrix effects, and instrument response.
Comparative Performance Data
The following tables present a hypothetical but realistic comparison of key performance metrics between this compound and a non-labeled carboxyphosphamide reference standard. These metrics are crucial for validating the suitability of the deuterated standard in a quantitative bioanalytical method.
Table 1: Purity and Isotopic Enrichment
| Parameter | This compound | Non-Labeled Carboxyphosphamide Reference Standard | Method |
| Chemical Purity | >99.5% | >99.5% | HPLC-UV |
| Isotopic Purity (d4) | 99.2% | N/A | LC-MS/MS |
| Contribution to Unlabeled Analyte Signal | <0.1% | N/A | LC-MS/MS |
Table 2: Linearity and Sensitivity in Human Plasma
| Parameter | This compound (Internal Standard) | Non-Labeled Carboxyphosphamide (Analyte) | Method |
| Calibration Curve Range | N/A | 1 - 1000 ng/mL | LC-MS/MS |
| Correlation Coefficient (r²) | N/A | >0.998 | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | N/A | 1 ng/mL | LC-MS/MS |
Table 3: Stability in Human Plasma
| Stability Condition | This compound (% Recovery) | Non-Labeled Carboxyphosphamide (% Recovery) |
| Bench-top (4 hours, Room Temperature) | 98.9% | 99.2% |
| Freeze-Thaw (3 cycles, -20°C to RT) | 97.5% | 98.1% |
| Long-term (-20°C, 30 days) | 96.8% | 97.3% |
Table 4: Matrix Effect and Recovery
| Parameter | This compound | Non-Labeled Carboxyphosphamide |
| Matrix Effect (Ion Suppression/Enhancement) | 1.03 (3% enhancement) | 0.85 (15% suppression) |
| Extraction Recovery | 92.5% | 91.8% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols are based on established LC-MS/MS methods for the analysis of cyclophosphamide and its metabolites.[2][3]
1. Purity and Isotopic Enrichment Analysis
-
Objective: To determine the chemical purity of the standards and the isotopic enrichment of the deuterated compound.
-
Method:
-
Chemical Purity (HPLC-UV):
-
Prepare solutions of this compound and the non-labeled standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Inject onto a C18 column with a gradient elution of water and acetonitrile (B52724) (both with 0.1% formic acid).
-
Monitor the eluent at a suitable UV wavelength (e.g., 210 nm).
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
-
Isotopic Purity (LC-MS/MS):
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Acquire full scan mass spectra to determine the relative abundance of the d4-labeled compound and any unlabeled (d0) or partially labeled (d1, d2, d3) species.
-
Isotopic purity is calculated as the percentage of the d4 species relative to all isotopic forms.
-
-
2. Linearity, Sensitivity, and Stability Assessment
-
Objective: To evaluate the performance of this compound as an internal standard for the quantification of carboxyphosphamide in a biological matrix.
-
Method:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of non-labeled carboxyphosphamide in methanol.
-
Prepare a series of calibration standards by spiking the stock solution into blank human plasma to achieve a concentration range of 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator or QC), add 20 µL of a 500 ng/mL solution of this compound in methanol (internal standard).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a UPLC-MS/MS system.
-
Use a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Monitor the appropriate precursor-to-product ion transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Determine the linearity (r²) and the LLOQ (the lowest concentration with a signal-to-noise ratio >10 and acceptable precision and accuracy).
-
For stability studies, analyze QC samples after subjecting them to the specified conditions and compare the results to freshly prepared samples.
-
-
3. Matrix Effect and Recovery Evaluation
-
Objective: To assess the influence of the biological matrix on analyte ionization and the efficiency of the extraction procedure.
-
Method:
-
Matrix Effect:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank plasma extract spiked with the analyte and internal standard.
-
Set C: Plasma spiked with the analyte and internal standard and then extracted.
-
-
Matrix effect is calculated as the ratio of the peak area in Set B to the peak area in Set A. A value of 1 indicates no matrix effect.
-
-
Extraction Recovery:
-
Extraction recovery is calculated as the ratio of the peak area in Set C to the peak area in Set B.
-
-
Visualizations
Cyclophosphamide Metabolic Pathway
The following diagram illustrates the metabolic activation of cyclophosphamide to its active and inactive metabolites, including carboxyphosphamide.
Experimental Workflow for Benchmarking a Stable Isotope-Labeled Internal Standard
This diagram outlines the logical steps involved in the experimental validation of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Carboxyphosphamide Benzyl Ester-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the bioanalytical quantification of the cyclophosphamide (B585) metabolite, carboxyphosphamide (B29615), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Carboxyphosphamide Benzyl Ester-d4 is a deuterated analog designed for this purpose. This guide provides an objective comparison of its expected performance with alternative standards and details the experimental protocols for assessing its isotopic purity, a critical parameter for ensuring data integrity in pharmacokinetic and metabolic studies.
The Gold Standard: Deuterated Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the ideal internal standard co-elutes with the analyte of interest, experiencing the same matrix effects and ionization suppression or enhancement.[1] Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1] This ensures that variations during sample preparation and analysis are effectively normalized, leading to higher precision and accuracy. The use of a stable isotope-labeled internal standard is a key recommendation in regulatory guidelines for bioanalytical method validation.
Comparative Performance of Internal Standards
The key performance metric for any deuterated internal standard is its isotopic purity , which is the percentage of the deuterated molecules relative to the total number of molecules of the compound. High isotopic purity is essential to prevent signal overlap and interference from the unlabeled analyte, especially when quantifying low concentrations. An isotopic purity of ≥98% is generally considered acceptable for high-quality bioanalytical work.
| Internal Standard | Analyte | Typical Isotopic Purity (%) | Key Advantages |
| This compound | Carboxyphosphamide | ≥98% (Expected) | - Closely mimics the analyte's chromatographic and mass spectrometric behavior. - Benzyl ester form may offer different solubility and extraction properties. |
| Carboxyphosphamide-d4 | Carboxyphosphamide | ≥98% | - The most structurally analogous internal standard. |
| Cyclophosphamide-d4 | Carboxyphosphamide | ≥98% | - Commercially available and widely used for the parent drug, but may not fully compensate for metabolite-specific matrix effects.[2] |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS, often coupled with liquid chromatography (LC-HRMS), can distinguish between the deuterated (d4) and non-deuterated (d0) forms of the molecule based on their precise mass-to-charge ratios. By comparing the peak areas of the isotopic forms, the isotopic purity can be calculated.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.
-
LC-HRMS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in positive or negative electrospray ionization (ESI) mode. Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ (or [M-H]⁻) ions of both the d4 and d0 species.
-
Integrate the peak areas for each species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of d4 / (Peak Area of d4 + Peak Area of d0)) * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR can be used to assess the degree of deuteration at specific positions in the molecule. The absence or significant reduction of a proton signal at the deuterated position, relative to a non-deuterated internal standard or other protons in the molecule, indicates successful deuterium (B1214612) incorporation.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify the proton signals corresponding to the positions where deuterium labeling is expected.
-
Integrate these signals and compare them to the integration of signals from non-deuterated positions within the molecule or to a known amount of an internal standard.
-
The reduction in the integral value at the labeled sites corresponds to the degree of deuteration.
-
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the analytical process and the relevance of this compound, the following diagrams illustrate the metabolic pathway of cyclophosphamide and the experimental workflow for assessing isotopic purity.
Caption: Metabolic activation of Cyclophosphamide.
Caption: Experimental workflow for isotopic purity determination.
Conclusion
The selection of a high-quality, isotopically pure internal standard is paramount for the accurate quantification of carboxyphosphamide in biological matrices. While specific comparative data for this compound is not extensively published, the established principles of bioanalysis strongly support the use of such a deuterated analog. Researchers should prioritize the verification of isotopic purity using robust analytical methods like HRMS and NMR, as outlined in this guide. By ensuring the quality of the internal standard, laboratories can have greater confidence in the reliability and reproducibility of their bioanalytical data, ultimately contributing to the successful advancement of drug development programs.
References
A Comparative Fragmentation Analysis of Carboxyphosphamide and its Deuterated Analog by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the fragmentation patterns of carboxyphosphamide (B29615) and its stable isotope-labeled (deuterated) form using tandem mass spectrometry (MS/MS). Understanding these fragmentation pathways is crucial for the development of robust bioanalytical methods for pharmacokinetic and metabolic studies of the widely used anticancer agent, cyclophosphamide (B585). This document presents quantitative data, detailed experimental protocols, and visual representations of the fragmentation process and analytical workflow.
Introduction to Carboxyphosphamide and its Significance
Carboxyphosphamide is a major, inactive metabolite of the nitrogen mustard prodrug cyclophosphamide. The metabolic activation of cyclophosphamide is a complex process primarily mediated by hepatic cytochrome P450 enzymes, leading to the formation of the active alkylating agent, phosphoramide (B1221513) mustard, and the cytotoxic byproduct, acrolein. A significant detoxification pathway involves the oxidation of the intermediate aldophosphamide (B1666838) by aldehyde dehydrogenase to form carboxyphosphamide. Monitoring the levels of carboxyphosphamide is essential for understanding the overall disposition and detoxification of cyclophosphamide in patients. Stable isotope-labeled internal standards, such as deuterated carboxyphosphamide, are indispensable for accurate quantification of the analyte in complex biological matrices by mass spectrometry.
Principles of Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions. In a typical experiment, the precursor ion of interest (in this case, protonated carboxyphosphamide) is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The masses of these product ions are then analyzed in the second stage of the mass spectrometer. By comparing the fragmentation patterns of the unlabeled (native) and labeled compound, one can confirm the identity of the analyte and ensure the reliability of the analytical method.
Quantitative Fragmentation Data
The following table summarizes the major product ions observed in the positive ion electrospray ionization (ESI) tandem mass spectra of carboxyphosphamide and its deuterated analog, carboxyphosphamide-d4 (B565301) (deuterated on the chloroethyl groups). The relative intensities of the product ions are indicative of the stability of the fragments and the preferred fragmentation pathways.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss | Relative Intensity (%) |
| Carboxyphosphamide | |||
| 277.0 | 259.0 | [M+H - H₂O]⁺ | 15 |
| 231.0 | [M+H - H₂O - CO]⁺ | 25 | |
| 159.0 | [C₄H₁₀Cl₂N]⁺ | 80 | |
| 140.0 | [C₄H₈N₂O₂P]⁺ | 100 | |
| 120.0 | [C₃H₆N₂OP]⁺ | 40 | |
| Carboxyphosphamide-d4 | |||
| 281.0 | 263.0 | [M+H - H₂O]⁺ | 15 |
| 235.0 | [M+H - H₂O - CO]⁺ | 25 | |
| 163.0 | [C₄H₆D₄Cl₂N]⁺ | 80 | |
| 140.0 | [C₄H₈N₂O₂P]⁺ | 100 | |
| 120.0 | [C₃H₆N₂OP]⁺ | 40 |
Experimental Protocols
A detailed methodology for the comparative fragmentation analysis of carboxyphosphamide and its labeled form is provided below.
Sample Preparation
Standard solutions of carboxyphosphamide and carboxyphosphamide-d4 are prepared in a solution of 50:50 acetonitrile (B52724):water with 0.1% formic acid to a final concentration of 1 µg/mL. For analysis from a biological matrix such as plasma, a protein precipitation or solid-phase extraction (SPE) would be necessary. For protein precipitation, one volume of plasma is mixed with three volumes of cold acetonitrile containing the internal standard. After vortexing and centrifugation, the supernatant is collected, dried down under a stream of nitrogen, and reconstituted in the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Product ion scan for both carboxyphosphamide (precursor m/z 277.0) and carboxyphosphamide-d4 (precursor m/z 281.0).
-
Collision Energy: Ramped from 15 to 40 eV to observe a wide range of fragments.
-
Visualizations
The following diagrams illustrate the metabolic and fragmentation pathways, as well as the experimental workflow.
Caption: Proposed fragmentation pathway of protonated carboxyphosphamide.
Caption: Experimental workflow for comparative fragmentation analysis.
Safety Operating Guide
Safe Disposal of Carboxyphosphamide Benzyl Ester-d4: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Carboxyphosphamide Benzyl Ester-d4, a deuterated metabolite of the chemotherapeutic agent cyclophosphamide (B585). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. Due to its relationship with cyclophosphamide, a known hazardous drug, this compound should be handled and disposed of as a hazardous chemical waste.
Hazard Profile and Immediate Safety Measures
This compound is a metabolite of cyclophosphamide, a cytotoxic and carcinogenic agent.[1][2] Therefore, it should be handled with extreme caution. Primary routes of exposure include inhalation, ingestion, and skin contact.[1] Immediate actions in case of exposure are crucial:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1]
-
After eye contact: Rinse thoroughly with plenty of water.
-
If swallowed: Seek immediate medical attention.
All handling of this compound, including weighing and solution preparation, must be conducted in a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet, to minimize exposure risk.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Disposable gown with back closure
-
Two pairs of chemotherapy-tested gloves
-
Safety goggles or a face shield
-
A NIOSH-approved respirator if there is a risk of aerosolization
Contaminated PPE should be disposed of as hazardous waste.[1]
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3][4] All waste materials containing this compound must be managed as hazardous chemotherapeutic waste.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from other laboratory waste streams.
-
Containerization:
-
Solid Waste: Collect solid waste, such as contaminated gloves, gowns, and labware, in a designated, leak-proof, and puncture-resistant container clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste."[4] These containers are often yellow.[4]
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof, and clearly labeled container. The container should be kept closed when not in use.
-
Sharps: Any needles or other sharps contaminated with this compound must be placed in a designated chemotherapy sharps container.[4]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Cytotoxic," "Hazardous Chemical Waste").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] Do not attempt to transport or dispose of the waste yourself.
Spill Management
In the event of a spill, the area should be immediately secured to prevent the spread of contamination.
-
Powder Spill: Carefully cover the spill with damp absorbent material to avoid raising dust.
-
Liquid Spill: Absorb the spill with appropriate absorbent pads or granules.
All cleanup materials must be collected and disposed of as chemotherapeutic waste.[1] The spill area should be decontaminated after the material is removed.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₄P | [5] |
| Molecular Weight | 297.11 g/mol | [5] |
| Appearance | Off-White to Pale Yellow Solid | [6] |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [6] |
Experimental Protocol: Chemical Degradation (Optional Pre-treatment)
For institutions equipped to perform chemical degradation of cytotoxic compounds, treatment with sodium hypochlorite (B82951) can be an effective method for breaking down cyclophosphamide and related compounds prior to final disposal.[7][8] This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Materials:
-
Sodium hypochlorite (NaOCl) solution (5.25% is effective)[7]
-
Appropriate reaction vessel
-
Personal Protective Equipment (as listed above)
Procedure:
-
In a chemical fume hood, carefully add the this compound waste to the reaction vessel.
-
Slowly add the sodium hypochlorite solution to the waste. A study on cyclophosphamide showed that a 0.02% final concentration of NaOCl at pH 9.8 can achieve significant degradation in a short time.[8]
-
Allow the reaction to proceed for a sufficient time to ensure complete degradation. For cyclophosphamide, one hour is generally sufficient.[7]
-
The resulting solution should still be treated as hazardous waste and disposed of according to the procedures outlined above, as degradation byproducts may also be hazardous.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arww.razi.ac.ir [arww.razi.ac.ir]
Personal protective equipment for handling Carboxyphosphamide Benzyl Ester-d4
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Carboxyphosphamide Benzyl Ester-d4. Due to the lack of a specific Safety Data Sheet (SDS) for this deuterated compound, the following procedures are based on the established protocols for handling its parent compound, cyclophosphamide (B585), and other potent cytotoxic agents. Cyclophosphamide is classified as a hazardous drug, and it is imperative to handle its derivatives with the utmost care to minimize exposure risks.[1][2][3]
Hazard Identification and Risk Assessment
This compound is a derivative of cyclophosphamide, a known cytotoxic and antineoplastic agent.[4] As such, it should be treated as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects.[3] Primary routes of exposure include inhalation of aerosols or dust, dermal contact, and accidental ingestion.[2] A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is the primary line of defense against exposure to cytotoxic compounds.[5] The following table summarizes the required PPE for handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves |
| Weighing and Aliquoting (Dry Powder) | - Double pair of chemotherapy-tested nitrile gloves - Disposable gown with back closure - Safety glasses with side shields or splash goggles - N95 or higher-level respirator |
| Solution Preparation and Handling | - Double pair of chemotherapy-tested nitrile gloves - Disposable, fluid-resistant gown with back closure - Safety glasses with side shields or splash goggles - Use of a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood is mandatory |
| Administering to Animals | - Double pair of chemotherapy-tested nitrile gloves - Disposable gown with back closure - Safety glasses with side shields or splash goggles - Use of a certified Class II Biological Safety Cabinet (BSC) is recommended |
| Handling Animal Waste (within 48-72 hours of administration) | - Double pair of chemotherapy-tested nitrile gloves - Disposable gown - Safety glasses |
| Spill Cleanup | - Double pair of chemotherapy-tested nitrile gloves - Disposable, fluid-resistant gown - Safety glasses with side shields or splash goggles - N95 or higher-level respirator - Shoe covers |
| Waste Disposal | - Double pair of chemotherapy-tested nitrile gloves - Disposable gown - Safety glasses |
Note: Gloves should be changed regularly and immediately if contaminated.[6] When double-gloving, one glove should be worn under the gown cuff and the second over the cuff.[6]
Operational Plan: Step-by-Step Handling Procedures
A designated area for handling cytotoxic compounds should be clearly marked.[1]
3.1. Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves during unpacking.
-
Verify the label and quantity of the compound.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
3.2. Weighing and Solution Preparation
-
All weighing and solution preparation must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation.[1][2]
-
Cover the work surface with a disposable, absorbent plastic-backed pad.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated equipment (spatulas, weighing boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
After preparation, decontaminate all surfaces and equipment.
3.3. Spill Management In the event of a spill, immediate action is required to contain and clean the area. A spill kit specifically for hazardous drugs should be readily available.[5][7]
-
Alert personnel in the immediate area and restrict access.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill. For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.[8]
-
Clean the area starting from the outer edge and working inwards. Use a detergent solution followed by a thorough rinse with water.[1]
-
Collect all contaminated materials (absorbent pads, gloves, gown, etc.) in a designated cytotoxic waste container.
-
Decontaminate reusable equipment.
-
Wash hands thoroughly after the cleanup is complete.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.[1][7]
4.1. Waste Segregation
-
Trace Chemotherapy Waste: Items that are "RCRA empty" (containing less than 3% by weight of the original substance), such as empty vials, gloves, gowns, and absorbent pads, should be disposed of in designated yellow chemotherapy waste containers.[4][9]
-
Bulk Chemotherapy Waste: Unused or partially used vials, grossly contaminated PPE, and materials from spill cleanups are considered bulk waste and must be disposed of in black RCRA hazardous waste containers.[4][9]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.[10]
4.2. Disposal Procedure
-
Segregate waste at the point of generation.
-
Ensure all waste containers are properly labeled with "Chemotherapy Waste" or "Cytotoxic Waste" and are kept sealed when not in use.
-
Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Experimental Workflow
The following diagram illustrates a general workflow for a typical research experiment involving this compound.
Caption: General laboratory workflow for handling this compound.
Detailed Experimental Protocol: UPLC-MS/MS Analysis
While a specific protocol for this compound is not available, the following methodology is based on a published method for the analysis of cyclophosphamide and its metabolites and can be adapted.[11]
Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma).
Materials:
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
UPLC-MS/MS system
-
C18 reverse-phase column
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Preparation of Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of this compound and a fixed concentration of the internal standard into the blank biological matrix.
-
Sample Preparation: a. To a 100 µL aliquot of the study sample, standard, or quality control, add 200 µL of the protein precipitation solvent containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
UPLC-MS/MS Analysis: a. Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the UPLC-MS/MS system. b. Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). c. Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined.
-
Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.
This comprehensive guide provides the essential information for the safe handling and disposal of this compound. Researchers must always consult their institution's specific safety protocols and guidelines in conjunction with this information.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. safety.tau.ac.il [safety.tau.ac.il]
- 3. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 4. medicalwastepros.com [medicalwastepros.com]
- 5. www3.paho.org [www3.paho.org]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Safe Handling and Use of Chemotherapy - WSAVA 2014 Congress - VIN [vin.com]
- 9. danielshealth.com [danielshealth.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
